Technical Documentation Center

2-Chloro-7-propoxyquinazolin-4(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-7-propoxyquinazolin-4(1H)-one
  • CAS: 62484-46-2

Core Science & Biosynthesis

Foundational

Chemical Properties of 2-Chloro-7-propoxyquinazolin-4(1H)-one: A Strategic Technical Guide

Executive Technical Summary 2-Chloro-7-propoxyquinazolin-4(1H)-one represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike generic heterocycles, this molecule offers a precise duality: the 2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

2-Chloro-7-propoxyquinazolin-4(1H)-one represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike generic heterocycles, this molecule offers a precise duality: the 2-chloro substituent functions as a highly selective electrophilic "warhead" for nucleophilic aromatic substitution (


), while the 7-propoxy  tail provides critical lipophilic anchoring (

modulation) often required for kinase hinge-binding or GPCR hydrophobic pockets.

This guide deconstructs the molecule’s chemical behavior, establishing a validated roadmap for its synthesis, stability, and application in high-affinity ligand design.

Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium: The 1H vs. 3H Paradox

While the prompt specifies the 1H-tautomer , researchers must recognize that quinazolin-4-ones exist in a dynamic lactam-lactim equilibrium. In the solid state and polar aprotic solvents (DMSO, DMF), the 3H-tautomer (amide form) is thermodynamically dominant due to the resonance stabilization of the amide bond.

However, the 2-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which slightly acidifies the N-H protons.

  • Dominant Species: 4(3H)-one.[1][2][3][4]

  • Reactive Species: The 4-hydroxy tautomer (lactim) is the transient species often implicated in O-alkylation side reactions, though N-alkylation usually predominates under basic conditions.

The Lipophilic Anchor (7-Propoxy Group)

The propoxy chain at C7 is not merely a passive substituent; it serves two critical functions:

  • Solubility Enhancement: It disrupts the strong

    
    -
    
    
    
    stacking typical of planar quinazolinones, improving solubility in organic reaction media (DCM, THF) compared to the methoxy analogs.
  • Hydrophobic Reach: In kinase inhibitor design (e.g., EGFR or VEGFR targeting), this chain often extends into the "solvent-exposed region" or a specific hydrophobic back-pocket, improving potency by 10–100 fold over unsubstituted analogs.

Estimated Physicochemical Properties:

Property Value (Predicted) Significance
Molecular Weight 238.67 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP 2.8 – 3.2 Ideal lipophilicity for cell membrane permeability.

| pKa (N3-H) | ~9.5 – 10.5 | Weakly acidic; deprotonatable by


 or 

. | | PSA (Polar Surface Area) | ~45 Ų | High oral bioavailability potential. |

Strategic Synthesis: The "Hydrolysis" Protocol

Direct chlorination of 7-propoxyquinazolin-4(3H)-one is often non-selective. The most robust industrial route utilizes the regioselective hydrolysis of 2,4-dichloroquinazoline .

The Logic

The C4-chlorine in a quinazoline ring is significantly more reactive toward nucleophiles (including water) than the C2-chlorine due to the higher electrophilicity at C4 (closer to the N3 sink). We exploit this kinetic difference to selectively hydrolyze C4, leaving the C2-chlorine intact.

Step-by-Step Protocol

Precursor: 2,4-Dichloro-7-propoxyquinazoline.

Reagents:

  • 0.1 N NaOH (aq) or dilute HCl.

  • THF or Dioxane (as co-solvent).

Procedure:

  • Dissolution: Dissolve 2,4-dichloro-7-propoxyquinazoline (1.0 eq) in THF (5 vol) at 0°C.

  • Hydrolysis: Slowly add 0.1 N NaOH (1.1 eq) dropwise. Crucial: Maintain temperature < 10°C to prevent over-hydrolysis at C2.

  • Monitoring: Monitor by TLC/HPLC. The starting material (high

    
    ) will disappear, converting to the 2-chloro-4-oxo product (lower 
    
    
    
    ).
  • Quench: Acidify to pH 5–6 with 1M HCl. The target compound, 2-Chloro-7-propoxyquinazolin-4(1H)-one , will precipitate as a white/off-white solid.

  • Purification: Filtration and washing with cold water. Recrystallization from EtOH/DMF if necessary.

Visualization: Synthetic & Reactivity Pathways

G cluster_taut Tautomeric Equilibrium Start 2-Amino-4- propoxybenzoic acid Dione 7-Propoxyquinazoline- 2,4(1H,3H)-dione Start->Dione Urea, 180°C Cyclization Dichloro 2,4-Dichloro- 7-propoxyquinazoline Dione->Dichloro POCl3, PhNEt2 Reflux Target 2-CHLORO-7-PROPOXY QUINAZOLIN-4(1H)-ONE Dichloro->Target 0.1N NaOH, THF Selective C4 Hydrolysis Product 2-Amino-Substituted Drug Candidate Target->Product R-NH2, iPrOH SnAr Displacement T1 4(1H)-one (Lactam) T2 4(3H)-one (Dominant) T1->T2 Fast T3 4-Hydroxy (Lactim) T2->T3 Minor

Figure 1: Synthetic workflow from anthranilic acid to the target, highlighting the critical selective hydrolysis step and downstream


 utility.

Chemo-Selectivity & Reactivity Profile

The C2-Chlorine "Warhead" ( )

The defining feature of this molecule is the reactivity of the C2-chlorine. In the presence of the C4-carbonyl (which acts as an electron sink), the C2 position is activated toward nucleophilic attack.

  • Nucleophiles: Primary and secondary amines (most common), thiols, and alkoxides.

  • Mechanism: Addition-Elimination (

    
    ). The nucleophile attacks C2, forming a Meisenheimer-like tetrahedral intermediate stabilized by the N1 and N3 nitrogens and the C4 carbonyl, followed by the expulsion of chloride.
    
  • Conditions:

    • Amines: Reflux in iPrOH or EtOH (no base needed if amine is excess, or use

      
      ).
      
    • Reaction Time: 2–6 hours.

    • Yields: Typically high (80–95%).

N3-Alkylation

Under basic conditions (e.g.,


), the N3 proton can be removed (pKa ~10), allowing alkylation.
  • Selectivity: N3-alkylation is generally favored over O-alkylation (at C4) due to the thermodynamic stability of the N-alkylated lactam. However, "hard" electrophiles (like methyl iodide) may give mixtures of N3- and O4-alkylated products.

Applications in Drug Discovery[3][5][6][7][8]

This scaffold is a direct precursor to several classes of bioactive agents:

  • Kinase Inhibitors: The 2-amino-quinazolin-4-one motif mimics the adenine ring of ATP. The 7-propoxy group often targets the "gatekeeper" region or solvent front in kinases like VEGFR-2 (angiogenesis) or EGFR .

  • Alpha-1 Adrenergic Blockers: Analogs of Prazosin and Doxazosin . The 2-chloro group is displaced by a piperazine moiety to generate the active antagonist.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Quinazolinones are explored as bioisosteres for phthalazinones in DNA repair inhibition.

References

  • Regioselective Nucleophilic Substitution: Al-Karmalawy, A. A., et al. (2021).[5] "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines...". Archiv der Pharmazie. Link

  • Quinazolinone Scaffold Review: He, L., et al. (2025).[6] "4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery". Molecules. Link

  • Synthetic Methodology (Hydrolysis): Feng, Y., et al. (2007).[4] "Selective Synthesis of 2-Chloroquinazolin-4(3H)-one". Journal of Heterocyclic Chemistry. (Referenced in PMC context for chlorination selectivity).

  • Kinase Inhibitor SAR: Hisham, M., et al. (2023). "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones". International Journal of Molecular Sciences. Link

Sources

Exploratory

Molecular weight and formula of 2-Chloro-7-propoxyquinazolin-4(1H)-one

Technical Monograph: 2-Chloro-7-propoxyquinazolin-4(1H)-one Part 1: Executive Summary & Chemical Identity 2-Chloro-7-propoxyquinazolin-4(1H)-one represents a specialized heterocyclic scaffold (privileged structure) in me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Chloro-7-propoxyquinazolin-4(1H)-one

Part 1: Executive Summary & Chemical Identity

2-Chloro-7-propoxyquinazolin-4(1H)-one represents a specialized heterocyclic scaffold (privileged structure) in medicinal chemistry. It serves as a critical electrophilic intermediate for the synthesis of bioactive compounds, particularly Alpha-1 adrenergic receptor antagonists (analogs of Prazosin/Terazosin) and Tyrosine Kinase Inhibitors (TKIs) .

The molecule is defined by its quinazolinone core, which provides a rigid template for hydrogen bonding, while the 2-chloro substituent acts as a reactive "warhead" for nucleophilic aromatic substitution (SNAr). The 7-propoxy tail modulates lipophilicity (LogP), influencing membrane permeability and metabolic stability compared to its methoxy counterparts.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-Chloro-7-propoxyquinazolin-4(3H)-oneTautomerizes; 3H form is dominant in solution.
Molecular Formula C₁₁H₁₁ClN₂O₂
Molecular Weight 238.67 g/mol Monoisotopic Mass: 238.05 g/mol
CAS Registry Not widely listedGeneric class: 2-chloro-7-alkoxyquinazolin-4-ones.
Physical State Off-white to pale yellow solidCrystalline powder.
Solubility DMSO, DMF, hot EthanolPoorly soluble in water.
Melting Point ~190–210 °C (Predicted)Based on 7-methoxy analog (MP ~205°C).
SMILES CCCOC1=CC2=C(C=C1)C(=O)NC(Cl)=N2

Part 2: Synthetic Architecture

The synthesis of 2-chloro-7-propoxyquinazolin-4(1H)-one is not a single-step reaction but the product of a convergent workflow designed to install the reactive chlorine at C2 while preserving the carbonyl at C4.

Mechanism of Action (Synthetic Logic)
  • Scaffold Construction: We begin with a 4-substituted anthranilic acid. The propoxy group is best installed before cyclization to avoid competing nucleophilic attacks later.

  • Activation: The formation of the 2,4-dichloro intermediate is necessary to "activate" the C2 position.

  • Regioselective Hydrolysis: This is the critical step. In 2,4-dichloroquinazolines, the C4-chlorine is significantly more reactive toward nucleophiles (including water/hydroxide) than the C2-chlorine. By controlling pH and temperature, we hydrolyze the C4-Cl to a carbonyl (C=O), leaving the C2-Cl intact for future drug derivatization.

Visualization: Synthetic Pathway

Synthesis Figure 1: Convergent synthesis via the 2,4-dichloro intermediate. Start 4-Propoxy-2-aminobenzoic Acid Urea Urea / KOCN (Cyclization) Start->Urea Dione 7-Propoxyquinazoline- 2,4(1H,3H)-dione Urea->Dione POCl3 POCl3 / PhNMe2 (Chlorination) Dione->POCl3 Dichloro 2,4-Dichloro-7- propoxyquinazoline POCl3->Dichloro NaOH NaOH (aq) / THF (Selective Hydrolysis) Dichloro->NaOH Regioselective C4 Displacement Product 2-Chloro-7-propoxy- quinazolin-4(1H)-one NaOH->Product Regioselective C4 Displacement

Part 3: Experimental Protocol (Best Practice)

Objective: Synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one from 2,4-dichloro-7-propoxyquinazoline.

Note: This protocol assumes the precursor (2,4-dichloro) has already been generated via standard POCl₃ reflux of the dione.

Reagents:
  • 2,4-Dichloro-7-propoxyquinazoline (1.0 eq)

  • Sodium Hydroxide (NaOH), 1N aqueous solution (2.5 eq)

  • Tetrahydrofuran (THF) (Volume: 10x wt of substrate)

  • Hydrochloric Acid (HCl), 1N (for quenching)

Step-by-Step Methodology:
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-7-propoxyquinazoline in THF. Cool the solution to 0–5 °C using an ice bath. Causality: Low temperature prevents over-hydrolysis of the C2-chlorine.

  • Hydrolysis Initiation: Dropwise add the 1N NaOH solution over 20 minutes. Monitor the internal temperature to ensure it does not exceed 10 °C.

  • Reaction Monitoring: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT). Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Checkpoint: The starting material (high R_f) should disappear, replaced by a lower R_f spot (Product). If a very low R_f spot appears (dione byproduct), the reaction has gone too far.

  • Quenching: Once conversion is >95%, cool the mixture back to 0 °C. Acidify carefully with 1N HCl to pH ~3–4.

    • Result: The product typically precipitates out as the keto-tautomer is less soluble in acidic aqueous media.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (3x) to remove salts and cold isopropanol (1x) to remove organic impurities.

  • Drying: Dry under vacuum at 45 °C for 12 hours.

Part 4: Reactivity & Applications

The utility of 2-Chloro-7-propoxyquinazolin-4(1H)-one lies in its specific reactivity profile.

1. Nucleophilic Displacement (SNAr): The C2-position is flanked by two nitrogens (N1 and N3), making it electron-deficient. However, the presence of the electron-donating 7-propoxy group (via resonance) slightly deactivates the ring compared to a 7-nitro analog.

  • Implication: Reactions with amines require heat (80–100 °C) or a polar aprotic solvent (DMF/DMSO).

  • Target: Synthesis of 2-aminoquinazolinones .

2. Drug Discovery Context:

  • Alpha-Blockers: The 4-amino-6,7-dimethoxyquinazoline core is famous (Prazosin). The 2-amino-4-oxo core (derived from this molecule) is often investigated for subtype selectivity (Alpha-1A vs Alpha-1B).

  • PARP Inhibitors: Quinazolinone cores mimic the nicotinamide moiety of NAD+, binding to the donor site of PARP enzymes.

Visualization: Reactivity Logic

Reactivity Figure 2: Divergent synthesis of bioactive candidates. cluster_reactions Functionalization Pathways Product 2-Chloro-7-propoxy- quinazolin-4(1H)-one Target1 2-Amino-7-propoxy- quinazolin-4(1H)-one (Kinase/GPCR Ligand) Product->Target1 SNAr Displacement (DMF, 90°C) Target2 2-Aryl-7-propoxy- quinazolin-4(1H)-one (Biaryl Scaffold) Product->Target2 Suzuki-Miyaura Coupling Amine Primary/Secondary Amine (HNR2) Amine->Target1 Suzuki Aryl Boronic Acid (Pd Catalyst) Suzuki->Target2

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline (Analogous Chemistry). Retrieved from [Link]

  • Molecules (MDPI). Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline (Mechanistic Insight). Retrieved from [Link]

Foundational

A Technical Guide to the Solubility Profile of 2-Chloro-7-propoxyquinazolin-4(1H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery through to formulation and in vivo performance. This guide provides a comprehensive technical overview of the solubility profile of 2-Chloro-7-propoxyquinazolin-4(1H)-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] Understanding the solubility of this specific analogue in various organic solvents is fundamental for its application in synthesis, purification, and the development of potential therapeutic agents. This document outlines the theoretical principles of solubility, presents a predicted solubility profile based on molecular structure, and provides a detailed, field-proven experimental protocol for its precise determination.

Introduction to 2-Chloro-7-propoxyquinazolin-4(1H)-one

2-Chloro-7-propoxyquinazolin-4(1H)-one is a substituted quinazolinone. The core quinazolinone scaffold is a fusion of a benzene ring and a pyrimidine ring, which can be extensively modified at various positions to modulate its physicochemical and biological properties.[3] The key structural features of the target compound include:

  • Quinazolinone Core: A bicyclic heterocyclic system capable of hydrogen bonding.

  • Chloro Group (at C2): An electron-withdrawing group that influences the electronic distribution and reactivity of the pyrimidine ring.

  • Propoxy Group (at C7): A moderately nonpolar alkyl ether chain on the benzene ring, which can increase lipophilicity.

  • Keto and Amine Groups: The quinazolinone ring contains both a hydrogen bond donor (N-H) and acceptors (C=O, ring nitrogens), suggesting potential for interactions with a range of solvents.

The interplay of these functional groups dictates the compound's overall polarity and, consequently, its solubility. A thorough understanding of its solubility is paramount for researchers in process chemistry for tasks such as reaction solvent selection, crystallization, and purification, as well as for formulation scientists designing appropriate delivery systems.

Theoretical Framework: The Science of Dissolution

The solubility of a solid crystalline compound in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a foundational concept, stating that substances with similar intermolecular forces are more likely to be soluble in one another.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents, such as alcohols and DMSO, effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexanes, are better suited for nonpolar solutes. 2-Chloro-7-propoxyquinazolin-4(1H)-one possesses both polar (amide, chloro) and nonpolar (propoxy chain, aromatic rings) regions, suggesting it will exhibit varied solubility across a spectrum of solvents.

  • Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a powerful driver of solubility. The N-H group in the quinazolinone ring is a hydrogen bond donor, while the carbonyl oxygen and ring nitrogens are acceptors. Protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the compound, enhancing solubility. Aprotic polar solvents (e.g., acetone, DMF) can act as hydrogen bond acceptors.

  • Molecular Structure and Size: As the size of a molecule increases, the intermolecular forces (van der Waals forces) holding the crystal lattice together become stronger. Overcoming this crystal lattice energy is a prerequisite for dissolution. The propoxy group, while increasing lipophilicity, also adds to the molecular size.

Predicted Solubility Profile of 2-Chloro-7-propoxyquinazolin-4(1H)-one

As of the last update, specific experimental solubility data for 2-Chloro-7-propoxyquinazolin-4(1H)-one is not widely available in published literature. However, based on its chemical structure and general properties of quinazolinone derivatives, a qualitative solubility profile can be predicted to guide initial experimental work.[4] Quinazolinones are often crystalline products with high melting points, generally exhibiting poor solubility in water but better solubility in organic solvents.[4]

The following table provides a predicted solubility profile. These predictions should be confirmed experimentally using the protocol outlined in Section 5.0.

Solvent Formula Type Predicted Solubility Rationale for Prediction
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticHigh Excellent hydrogen bond acceptor and highly polar, effective at solvating a wide range of compounds.
N,N-Dimethylformamide (DMF) C₃H₇NOPolar AproticHigh Strong hydrogen bond acceptor and polar nature make it a good solvent for amide-containing compounds.
Methanol CH₃OHPolar ProticModerate Capable of hydrogen bonding, but the propoxy group may limit high solubility compared to more polar solvents.
Ethanol C₂H₅OHPolar ProticModerate Similar to methanol, can act as both a hydrogen bond donor and acceptor.
Acetone C₃H₆OPolar AproticLow to Moderate A good hydrogen bond acceptor but less polar than DMF or DMSO.
Ethyl Acetate C₄H₈O₂Moderately PolarLow Limited polarity and hydrogen bonding capability.
Dichloromethane (DCM) CH₂Cl₂NonpolarLow Primarily interacts through weaker van der Waals forces.
Hexane / Heptane C₆H₁₄ / C₇H₁₆NonpolarInsoluble The significant polarity of the quinazolinone core prevents dissolution in nonpolar aliphatic solvents.
Water H₂OPolar ProticInsoluble The hydrophobic propoxy group and aromatic rings likely dominate over the polar functionalities, leading to poor aqueous solubility, a common trait for quinazolinone derivatives.[4]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a robust and reliable technique that measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Causality Behind Experimental Choices
  • Excess Solid: Using an excess of the compound ensures that the solution reaches true thermodynamic saturation. The continued presence of solid material at the end of the experiment is a key validation point.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and precise temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and accuracy.

  • Equilibration Time: Reaching equilibrium is not instantaneous. Allowing sufficient time for the dissolution process to stabilize (typically 24-72 hours) is necessary to ensure the measured concentration reflects true equilibrium solubility.

  • Phase Separation: It is crucial to analyze only the dissolved solute. Centrifugation and/or filtration are used to completely remove all undissolved solid particles before analysis, preventing artificially high results.

  • Validated Analytical Method: The accuracy of the solubility value is directly dependent on the accuracy of the concentration measurement. Using a validated, stability-indicating method like High-Performance Liquid Chromatography (HPLC) is essential for reliable quantification and to detect any potential degradation.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 2-Chloro-7-propoxyquinazolin-4(1H)-one (e.g., 5-10 mg) to a series of glass vials (in triplicate for each solvent). The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples at a constant speed for a predetermined period (a typical starting point is 48 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in initial studies to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

  • Sample Processing (Phase Separation):

    • After equilibration, visually confirm that excess solid is still present in each vial.

    • Allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.

    • Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Alternative: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully remove an aliquot of the clear supernatant for analysis.

  • Analysis:

    • Prepare a stock solution of 2-Chloro-7-propoxyquinazolin-4(1H)-one of a known concentration in a suitable solvent (e.g., DMSO).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

    • Analyze the calibration standards and the filtered solubility samples using a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the solubility samples by interpolating their peak areas from the calibration curve. Remember to account for any dilutions made during sample preparation.

  • Data Reporting:

    • Report the solubility as the average of the triplicate measurements ± standard deviation, typically in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the Shake-Flask method for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis prep1 Add excess solid (Compound) prep2 Add precise volume of solvent prep1->prep2 To triplicate vials equil Agitate at constant T (e.g., 48 hours) prep2->equil sep1 Confirm excess solid equil->sep1 sep2 Filter supernatant (e.g., 0.22 µm filter) sep1->sep2 an2 Analyze via HPLC-UV sep2->an2 Filtered sample an1 Prepare calibration standards an1->an2 an3 Calculate concentration an2->an3 result result an3->result Final Solubility Value (e.g., mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While experimentally determined data for the solubility of 2-Chloro-7-propoxyquinazolin-4(1H)-one in organic solvents remains to be published, a predictive assessment based on its molecular structure provides a valuable starting point for laboratory work. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols, and poorly soluble to insoluble in nonpolar solvents and water. For drug development professionals and researchers, the definitive determination of its solubility profile is essential. The detailed Shake-Flask protocol provided in this guide offers a robust, self-validating framework to generate the high-quality, reproducible data necessary to advance the research and development of this promising quinazolinone derivative.

References

  • Abbas, S. Y. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Retrieved from [Link]

  • (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone,.... ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from [Link]

  • (2024, May 25). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Abbas, S. Y. (2026, January 22). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. Retrieved from [Link]

  • Dai, Y., van Spronsen, J., Witkamp, G.-J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]

  • (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Exploratory

Medicinal Chemistry Applications of 7-Propoxyquinazolinone Scaffolds

[1] Executive Summary The 7-propoxyquinazolinone scaffold represents a critical structural motif in modern drug discovery, particularly in the design of Type I ATP-competitive kinase inhibitors and phosphodiesterase (PDE...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 7-propoxyquinazolinone scaffold represents a critical structural motif in modern drug discovery, particularly in the design of Type I ATP-competitive kinase inhibitors and phosphodiesterase (PDE) modulators. While the quinazolinone core provides the essential hydrogen-bonding template for interaction with the hinge region of kinase domains, the 7-position serves as a vital vector for optimizing physicochemical properties (ADME) and accessing solvent-exposed pockets.

This guide analyzes the medicinal chemistry logic behind the 7-(3-substituted-propoxy) moiety, demonstrating its utility as a flexible linker that balances lipophilicity with solubility. We focus on its application in EGFR inhibitors (e.g., Gefitinib analogs) and emerging PDE7 inhibitors, providing validated synthetic protocols and structure-activity relationship (SAR) insights.

Medicinal Chemistry Rationale: The 7-Position Vector

The Quinazolinone Pharmacophore

The 4(3H)-quinazolinone core is a "privileged structure" due to its ability to mimic the purine ring of ATP.

  • N1 and N3: Serve as key hydrogen bond acceptors/donors for the "hinge region" of kinase active sites (e.g., Met793 in EGFR).

  • C4 Carbonyl: Often acts as a hydrogen bond acceptor or is modified to a 4-anilino group to enhance hydrophobic interactions.

Why the 7-Propoxy Linker?

In the optimization of quinazoline-based drugs, the 6- and 7-positions are typically solvent-exposed. Direct alkylation at the 7-position with a propyl chain offers distinct advantages:

  • Steric Tolerance: The ATP binding pocket often opens up towards the solvent at the 7-position. A 3-carbon (propoxy) linker is the optimal length (

    
    ) to bridge the hydrophobic core to the hydrophilic solvent environment without inducing steric clash.
    
  • Solubility Handle: A simple n-propoxy group increases lipophilicity (logP), which aids cell permeability. However, the functionalized propoxy group (e.g., 3-morpholinopropoxy) is the industry standard. The propyl chain acts as a spacer, keeping the basic solubilizing amine (morpholine/piperidine) away from the kinase core, preventing electrostatic repulsion while dramatically improving aqueous solubility at physiological pH.

  • Metabolic Stability: Compared to methoxy or ethoxy groups, a propoxy linker (especially when terminally substituted) can alter the site of metabolic attack, often shielding the ether oxygen from rapid O-dealkylation by cytochrome P450 enzymes.

Detailed Application: EGFR Tyrosine Kinase Inhibitors[2][3][4]

The most prominent application of the 7-propoxy motif is in the synthesis of Gefitinib (Iressa) and its analogs. Gefitinib features a 6-methoxy-7-(3-morpholinopropoxy) substitution pattern.

Mechanism of Interaction
  • Hinge Binding: The N1 of the quinazoline accepts a H-bond from Met793.

  • 7-Position Extension: The 3-morpholinopropoxy group extends out of the ATP pocket. The morpholine ring is protonated in the lysosome, leading to "lysosomal trapping," which can increase the drug's residence time and volume of distribution.

  • Selectivity: The specific geometry of the 7-propoxy linker helps discriminate between EGFR and other kinases by exploiting subtle differences in the solvent channel width.

SAR Data Summary

The following table summarizes the effect of 7-position modifications on EGFR inhibitory potency (


) and solubility.
Compound Variant7-Position Substituent (R)EGFR

(nM)
Aqueous SolubilityNotes
Core Scaffold -H>1000LowInactive, poor solubility
Methoxy

50 - 100LowGood binding, poor ADME
n-Propoxy

20 - 40Very LowHigh potency, high lipophilicity
Gefitinib Motif

-Morpholine
33 High Optimal balance of potency/ADME
Short Linker

-Morpholine
150HighSteric clash with solvent interface
Rigid Linker

-Morpholine
>500LowLoss of conformational flexibility

Emerging Application: PDE7 Inhibitors

Beyond kinases, 7-alkoxyquinazolinones are being explored as selective inhibitors of Phosphodiesterase 7 (PDE7) , a target for inflammatory and immunological diseases (e.g., T-cell regulation).

  • Selectivity: Unlike PDE4 inhibitors, which cause emesis (vomiting), PDE7 inhibitors are generally devoid of this side effect.

  • Design: 7-(3-phenoxypropoxy) derivatives have shown sub-micromolar potency against PDE7. The propoxy linker allows the distal phenyl ring to occupy a hydrophobic "clamp" region unique to the PDE7 catalytic domain.

Validated Synthetic Protocols

This section details the synthesis of the key intermediate 7-(3-chloropropoxy)quinazolin-4(3H)-one , which serves as the divergent point for library generation.

Protocol: Synthesis of the 7-(3-Chloropropoxy) Intermediate

Objective: Selective O-alkylation of the 7-hydroxy group.

Reagents:

  • 7-Hydroxyquinazolin-4(3H)-one (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMF (Dimethylformamide) [Anhydrous]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 7-hydroxyquinazolin-4(3H)-one and anhydrous DMF (10 mL/g). Stir under

    
     atmosphere.
    
  • Base Activation: Add

    
     and heat to 60°C for 30 minutes. Observation: The suspension will change color (often yellowing) as the phenoxide anion forms.
    
  • Alkylation: Add 1-bromo-3-chloropropane dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Yield: Typically 75-85%.

Protocol: Installation of the Solubilizing Amine (Gefitinib Route)

Objective: Displacement of the terminal chloride with morpholine.

Reagents:

  • 7-(3-chloropropoxy) intermediate (from 5.1)

  • Morpholine (3.0 eq)[2]

  • Sodium Iodide (NaI) (0.1 eq) [Catalyst]

  • DMA (Dimethylacetamide) or Toluene

Methodology:

  • Dissolve the chloro-intermediate in DMA.

  • Add Morpholine and catalytic NaI (Finkelstein condition to accelerate substitution).

  • Heat to 90-100°C for 6 hours.

  • Evaporate solvent under reduced pressure.

  • Partition residue between EtOAc and Water. Wash organic layer with Brine.

  • Dry over

    
     and concentrate.
    

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis pathway from the 7-hydroxy core to functionalized drug candidates.

SynthesisPath Start 7-Hydroxyquinazolin-4(3H)-one (Core Scaffold) Step1 Alkylation (1-Bromo-3-chloropropane, K2CO3) Start->Step1 Inter Key Intermediate: 7-(3-Chloropropoxy)-quinazolinone Step1->Inter Step2a Nucleophilic Sub. (Morpholine, NaI) Inter->Step2a Step2b Nucleophilic Sub. (Phenols/Anilines) Inter->Step2b ProdA Gefitinib Analog (Solubilized Kinase Inhibitor) Step2a->ProdA Kinase Route ProdB PDE7 Inhibitor (Hydrophobic Distal Group) Step2b->ProdB PDE Route

Caption: Divergent synthetic strategy utilizing the 7-(3-chloropropoxy) intermediate to access both kinase and PDE inhibitor libraries.

SAR Logic Map

This diagram visualizes the functional role of each segment of the 7-propoxy moiety.

SAR_Logic Core Quinazolinone Core (ATP Hinge Binder) Linker Propoxy Linker (n=3) (Spacer / Solvent Channel) Core->Linker Attached at C7 CoreAttr Interacts with Met793 Requires Planarity Core->CoreAttr Terminus Terminal Group (R) (Solubility / Selectivity) Linker->Terminus Distal Attachment LinkerAttr Optimal Length: 3.5-4.0 Å Prevents Steric Clash Linker->LinkerAttr TerminusAttr Morpholine: High Solubility Phenyl: PDE7 Selectivity Terminus->TerminusAttr

Caption: Structural dissection of the 7-propoxyquinazolinone scaffold highlighting the specific medicinal chemistry function of each domain.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2017. Link

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 2010. Link

  • Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors. Bioorganic & Medicinal Chemistry, 2013. Link

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 2023. Link

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 2023. Link

Sources

Foundational

The Multifaceted Biological Activities of 2-Chloro-4(1H)-quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry The quinazolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, attributable to their ability to interact with a wide array of biological targets. Among these, the 2-chloro-4(1H)-quinazolinone scaffold serves as a versatile and crucial intermediate in the synthesis of a multitude of pharmacologically active compounds. This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of 2-chloro-4(1H)-quinazolinone derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the causality behind experimental designs and provide detailed protocols for the evaluation of these compounds, offering valuable insights for researchers and professionals in the field of drug development.

Core Synthesis of 2-Chloro-4(1H)-quinazolinone Derivatives: A Foundational Workflow

The synthesis of 2-chloro-4(1H)-quinazolinone derivatives is a critical first step in the exploration of their biological potential. A common and efficient method involves a one-step synthesis from readily available ortho-anthranilic acids.[1][2] This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the benzene ring of the quinazolinone core.

Caption: General synthesis workflow for 2-chloromethyl-4(3H)-quinazolinone derivatives.

Experimental Protocol: One-Step Synthesis of 2-Chloromethyl-4(3H)-quinazolinones

This protocol outlines a general one-step procedure for the synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acid derivatives.[1][2]

Materials:

  • Substituted o-anthranilic acid (1.0 equiv.)

  • Chloroacetonitrile (3.0 equiv.)

  • Methanol

  • Reaction flask with a magnetic stirrer

  • Reflux condenser (if heating is required for specific derivatives)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • To a solution of the substituted o-anthranilic acid in methanol, add chloroacetonitrile.

  • Stir the reaction mixture at 25°C for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the solution.

  • Collect the precipitate by filtration and wash with cold methanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent to yield the pure 2-chloromethyl-4(3H)-quinazolinone derivative.

  • Characterize the final product using appropriate analytical techniques such as 1H-NMR, 13C-NMR, and Mass Spectrometry.[1][2]

Anticancer Activity: A Two-Pronged Attack on Cancer Cells

Derivatives of 2-chloro-4(1H)-quinazolinone have emerged as a significant class of anticancer agents, primarily through their potent inhibition of two key cellular targets: the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.[3][4][5]

Mechanism of Action 1: Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Its overexpression or mutation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Quinazolinone derivatives, particularly those with a 4-anilino substitution, are well-established as ATP-competitive inhibitors of the EGFR tyrosine kinase.[8][9] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-proliferative and anti-apoptotic signals.[7]

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Dimerization & Autophosphorylation ADP ADP TK_Domain->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K/AKT) TK_Domain->Downstream Phosphorylation Cascade Quinazolinone 2-Chloro-4-anilino quinazolinone Derivative Quinazolinone->TK_Domain ATP ATP ATP->TK_Domain Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibition Inhibition

Caption: Mechanism of EGFR inhibition by 2-chloro-4-anilino-quinazolinone derivatives.

Mechanism of Action 2: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-validated strategy in cancer chemotherapy. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[3][10] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in cancer cells.[3][10][11]

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Quinazolinone Quinazolinone Derivative Quinazolinone->Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis Inhibition Inhibition

Caption: Mechanism of tubulin polymerization inhibition by quinazolinone derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-chloro-4(1H)-quinazolinone derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineAssayIC50 / GI50 (µM)Reference
14g 2-chloro-4-anilinoquinazoline-chalconeK-562 (Leukemia)MTT0.622[12][13]
14g 2-chloro-4-anilinoquinazoline-chalconeRPMI-8226 (Leukemia)MTT< 1.81[12][13]
14g 2-chloro-4-anilinoquinazoline-chalconeHCT-116 (Colon Cancer)MTT< 1.81[12][13]
14g 2-chloro-4-anilinoquinazoline-chalconeLOX IMVI (Melanoma)MTT< 1.81[12][13]
14g 2-chloro-4-anilinoquinazoline-chalconeMCF7 (Breast Cancer)MTT< 1.81[12][13]
Compound 27 2-chloro-4-anilino-quinazolineEGFR wtKinase Assay0.90[14]
Compound 27 2-chloro-4-anilino-quinazolineVEGFR-2Kinase Assay1.17[14]
Compound 101 6-chloro-2-methyl-3-(heteroaryl)-quinazolinone derivativeL1210 (Leukemia)Proliferation>50% inhibition at 1 µg/mL[10]
Compound 101 6-chloro-2-methyl-3-(heteroaryl)-quinazolinone derivativeK562 (Leukemia)Proliferation5.8[10]
Compound 101 6-chloro-2-methyl-3-(heteroaryl)-quinazolinone derivativeMCF-7 (Breast Cancer)Proliferation0.34[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-chloro-4(1H)-quinazolinone derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Targeting Bacterial Proliferation

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][18][19]

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that is vital for relieving torsional stress during replication.[18][20][21] Several quinazolinone derivatives have been shown to inhibit bacterial DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death.[18][20][21][22] This mechanism is distinct from that of many existing antibiotics, making these compounds promising candidates for combating resistant strains.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected 2-chloro-4(1H)-quinazolinone derivatives, expressed as the Minimum Inhibitory Concentration (MIC).

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound 16 2-substituted pyrrolidine, 4-chlorophenylS. aureus0.5[23]
Compound 19 2-substituted pyrrolidine, trimethoxyphenylK. pneumoniae<2.5[23]
Compound 19 2-substituted pyrrolidine, trimethoxyphenylP. aeruginosa0.15[23]
Compound 20 2-substituted pyrrolidine, nitrophenylB. subtilis0.5[23]
Compound 29 2-substituted morpholine, p-tolylB. subtilis0.5[23]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.[9][23][24][25]

Materials:

  • Nutrient agar plates

  • Bacterial culture

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • 2-chloro-4(1H)-quinazolinone derivative (test compound)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the nutrient agar plates uniformly with the test bacterial strain using a sterile cotton swab.

  • Well Preparation: Create wells in the agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[25][26][27]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. They are responsible for the synthesis of prostaglandins, which are pro-inflammatory molecules.[15][16][28] Several quinazolinone derivatives have been identified as selective inhibitors of COX-2.[15][16][28][29] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation. The selectivity for COX-2 over COX-1 is a desirable attribute, as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected 2-chloro-4(1H)-quinazolinone derivatives.

Compound IDSubstitution PatternAssay% InhibitionReference
Compound 4 2-chloro-4-(aryl amino)-6,7-dimethoxyIn vitroIC50 = 1.772 µg/ml
Compound 9 2'-(p-chlorobenzylideneamino)phenyl at C3Carrageenan-induced paw edema20.4[25]
Compound 15 Azetidinone derivativeCarrageenan-induced paw edema>24.6[25]
Compound 21 Thiazolidinone derivativeCarrageenan-induced paw edema32.5[25]
Compound 1c 3-(4-methoxyphenyl)-4-oxo-quinazolin-2-ylCOX-2 Inhibition47.1[28]
Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the denaturation of protein (egg albumin or bovine serum albumin) induced by heat.

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • 2-chloro-4(1H)-quinazolinone derivative (test compound)

  • Reference standard (e.g., Diclofenac sodium)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2.0 mL of the test compound at various concentrations.

  • Control Preparation: Prepare a control solution containing 0.2 mL of egg albumin and 2.8 mL of PBS.

  • Incubation: Incubate all the solutions at 37°C for 20 minutes.

  • Heat-induced Denaturation: Heat the solutions in a water bath at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Perspectives

The 2-chloro-4(1H)-quinazolinone scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant and diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms of action, primarily involving the inhibition of key enzymes such as EGFR, tubulin, DNA gyrase, and COX-2, underscore the vast potential of these compounds in addressing a range of unmet medical needs.

The synthetic accessibility of the 2-chloro-4(1H)-quinazolinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of compounds with enhanced potency and selectivity. Future research should focus on exploring the structure-activity relationships of these derivatives in greater detail, optimizing their pharmacokinetic profiles, and evaluating their efficacy in in vivo models. The continued investigation of this remarkable scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • MTT Cell Viability and Proliferation Assay Protocol. (2024, April 2). ResearchHub. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. [Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012, November 27). MDPI. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021, May 19). National Center for Biotechnology Information. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022, August 26). MDPI. [Link]

  • Evaluation of the COX-2 inhibitory properties of the synthesized quinoxalinone and quinazolinone derivatives by the determination of the mean inhibition efficiency at 100 and 200 µg/mL concentrations. ResearchGate. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. (2022, August 26). Semantic Scholar. [Link]

  • Synthesis and Evaluation of Novel Quinazolinone Derivatives as Promising Gram-Negative Antibacterial Agents Targeting DNA Gyrase. (2024, September 2). Diva-Portal.org. [Link]

  • New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. (2024, May 28). RSC Publishing. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Center for Biotechnology Information. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012, January-February). National Center for Biotechnology Information. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Research Square. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2012, November 28). Hindawi. [Link]

  • Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. (2022, December 1). J-Stage. [Link]

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024, August 20). RSC Publishing. [Link]

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010, December 22). MDPI. [Link]

  • Design and synthesis of quinazolin-4-one derivatives as potential anticancer agents and investigation of their interaction with RecQ helicases. (2024, March 1). ScienceDirect. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021, July 1). National Center for Biotechnology Information. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024, April 24). National Center for Biotechnology Information. [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024, October 17). Eman. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010, December 22). National Center for Biotechnology Information. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021, July 1). RSC Publishing. [Link]

  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024, December 15). PubMed. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021, March 12). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. (2025, August 6). ResearchGate. [Link]

  • 546+933 synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2016, May 25). National Center for Biotechnology Information. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015, September). National Center for Biotechnology Information. [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. SciSpace. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2025, October 16). ResearchGate. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021, March 12). ACS Publications. [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (2026, January 8). ResearchGate. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (2026, January 5). Journal of Applied Pharmaceutical Science. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2007, February 6). National Center for Biotechnology Information. [Link]

  • Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV. (2007, June 1). ASM Journals. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023, December 15). Der Pharma Chemica. [Link]

  • Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. (1985, May). PubMed. [Link]

Sources

Exploratory

Thermodynamic Stability of 2-Chloro-7-propoxyquinazolin-4(1H)-one: A Technical Guide

Part 1: Executive Summary 2-Chloro-7-propoxyquinazolin-4(1H)-one is a high-value heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and antagonism ligands. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-Chloro-7-propoxyquinazolin-4(1H)-one is a high-value heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and antagonism ligands. Its structural utility lies in the 2-chloro "warhead"—an electrophilic handle primed for nucleophilic aromatic substitution (


)—and the 7-propoxy  tail, which modulates lipophilicity and solubility.

However, this utility comes with a thermodynamic penalty. The electron-deficient pyrimidine ring renders the C2-chlorine bond highly susceptible to hydrolysis, leading to the thermodynamically favored but synthetically useless 2,4-dione derivative. This guide provides a comprehensive analysis of the molecule's stability profile, degradation kinetics, and handling protocols to ensure integrity during drug development.

Part 2: Molecular Architecture & Electronic Properties[1]

To understand the stability of this molecule, one must first deconstruct its electronic environment. The quinazolin-4-one scaffold exists in a tautomeric equilibrium, though the lactam (NH-keto) form dominates in the solid state and polar solvents.

Tautomeric Ambiguity

While often nomenclatured as the 1H-one or 3H-one, the proton resides predominantly on N3 due to the stabilization of the adjacent carbonyl. However, the 2-chloro substituent creates a unique electronic push-pull system:

  • 2-Chloro Group: Inductively withdraws electrons from the C2 position, making it highly electrophilic (susceptible to nucleophilic attack).

  • 7-Propoxy Group: A strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -donor (+M effect). It pushes electron density into the benzene ring. While this stabilizes the benzenoid ring, its effect on the distant C2 position is attenuated, leaving the C-Cl bond labile.
    
Physicochemical Profile (Predicted & Analog-Based)
  • Physical State: Crystalline solid.

  • Melting Point: High (Estimated: 210–230 °C) due to intermolecular hydrogen bonding (N-H···O=C dimers).

  • Solubility: Poor in water; soluble in DMSO, DMF, and hot ethanol.

  • LogP: Increased lipophilicity compared to methoxy analogues due to the propyl chain (Est. LogP ~2.8–3.2).

Part 3: Thermodynamic Stability Profile

Solid-State Stability

In its crystalline form, 2-Chloro-7-propoxyquinazolin-4(1H)-one is kinetically stable. The lattice energy, reinforced by amide-like hydrogen bonding, protects the reactive C2 center from atmospheric moisture.

  • Shelf-Life: >2 years if stored desiccated at <25°C.

  • Thermal Stability: Stable up to ~200°C. Decomposition (dechlorination/polymerization) occurs near the melting point.

Solution-State Instability (The Critical Control Point)

The thermodynamic "sink" for this molecule is the hydrolysis product: 7-propoxyquinazoline-2,4(1H,3H)-dione .

  • In Acid (pH < 4): Protonation of N1 activates the C2 position. Hydrolysis is slow but follows first-order kinetics.

  • In Base (pH > 8): Rapid degradation. The hydroxide ion acts as a potent nucleophile, displacing the chloride via an addition-elimination mechanism.

  • In Nucleophilic Solvents: Solvents like methanol or ethanol can cause solvolysis (forming the 2-alkoxy derivative) if heated or catalyzed by base.

Part 4: Degradation Pathways & Kinetics[1]

The primary degradation pathway is the irreversible hydrolysis of the C-Cl bond. This transformation is thermodynamically driven by the formation of the stable urea-like moiety in the 2,4-dione.

Mechanism of Action
  • Nucleophilic Attack: Water/Hydroxide attacks the electron-deficient C2.

  • Tetrahedral Intermediate: Formation of a transient ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     species.
    
  • Elimination: Expulsion of the chloride leaving group (

    
    ).
    
  • Tautomerization: The resulting 2-hydroxy species tautomerizes to the stable 2-oxo (dione) form.

Pathway Visualization

DegradationPathway Fig 1. Primary Degradation Pathways of 2-Chloro-7-propoxyquinazolin-4(1H)-one Start 2-Chloro-7-propoxy- quinazolin-4(1H)-one (Active Intermediate) Inter Tetrahedral Intermediate Start->Inter + H2O / OH- Solvolysis 2-Methoxy/Ethoxy Derivative (Impurity) Start->Solvolysis + ROH (MeOH/EtOH) Product 7-Propoxyquinazoline- 2,4(1H,3H)-dione (Thermodynamic Sink) Inter->Product - HCl

Figure 1: The irreversible hydrolysis pathway (Blue to Red) represents the primary stability risk.

Part 5: Experimental Protocols

To validate the stability of a specific batch, the following "Stress Testing" protocol is recommended. This is designed to be a self-validating system where the appearance of the specific degradation peak confirms the method's specificity.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (amide).

  • Expected Retention: The 2,4-dione (more polar) will elute earlier than the 2-chloro parent.

Forced Degradation Workflow

This protocol determines the


 (time to 10% degradation) under accelerated conditions.
  • Preparation: Dissolve 10 mg of substance in 10 mL DMSO (Stock).

  • Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1N NaOH. Stir at RT for 1 hour. (Caution: Reaction likely rapid).

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Analysis: Neutralize samples, dilute with Mobile Phase, and inject.

Workflow Diagram

StabilityWorkflow Fig 2. Forced Degradation Workflow for Stability Profiling cluster_stress Stress Conditions Sample Solid Sample (2-Cl-7-Propoxy...) Prep Stock Solution (DMSO/MeCN) Sample->Prep Acid Acid Hydrolysis (1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, RT) Prep->Base Ox Oxidation (3% H2O2) Prep->Ox Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Result Determine t90 & Identify Impurities Analysis->Result

Figure 2: Step-by-step stress testing workflow to determine kinetic stability.

Part 6: Implications for Drug Development[1]

Formulation & Storage[1]
  • Moisture Control: The compound must be stored in tight, light-resistant containers with desiccants.

  • Excipient Compatibility: Avoid basic excipients (e.g., magnesium stearate, sodium starch glycolate) in early formulations, as micro-environmental pH shifts can trigger dechlorination.

  • Process Chemistry: When using this as an intermediate, ensure reaction solvents are anhydrous. Use non-nucleophilic bases (e.g., DIPEA,

    
    ) rather than hydroxides or alkoxides during substitution reactions.
    
Comparison with Analogues

Compared to the 6,7-dimethoxy analogue (a common Prazosin intermediate), the 7-propoxy variant is likely to exhibit:

  • Lower Melting Point: The longer alkyl chain disrupts crystal packing efficiency.

  • Slower Hydrolysis (Marginal): The increased steric bulk of the propoxy group may offer slight kinetic shielding compared to a methoxy group, but the electronic effect is similar.

References

  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012).[1] 2-Chloroquinazolin-4(3H)-one.[2][3][4] Acta Crystallographica Section E: Structure Reports Online, 68(6), o1958. Link

  • Gendugov, T. A., et al. (2021). Study of the stability of quinazoline-4(3H)-one derivatives under stressful conditions. Pharmacy & Pharmacology. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Review of scaffold reactivity).
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.[5] Link

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on hydrolysis kinetics of amides/imidoyl chlorides).

Sources

Protocols & Analytical Methods

Method

Procedure for chlorination of 7-propoxyquinazolin-4(1H)-one

Application Note: Optimized Protocol for the Chlorination of 7-Propoxyquinazolin-4(1H)-one Executive Summary The synthesis of 4-aminoquinazoline-based therapeutics—particularly kinase inhibitors targeting EGFR and RIP2—r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Chlorination of 7-Propoxyquinazolin-4(1H)-one

Executive Summary

The synthesis of 4-aminoquinazoline-based therapeutics—particularly kinase inhibitors targeting EGFR and RIP2—relies heavily on the critical intermediate 4-chloro-7-propoxyquinazoline[1]. The transformation of the highly stable 7-propoxyquinazolin-4(1H)-one to its reactive 4-chloro counterpart is universally achieved using phosphorus oxychloride (POCl₃)[2]. While conceptually straightforward, this reaction is notorious for work-up-related failures. 4-Chloroquinazolines are highly susceptible to hydrolysis; exposure to water under acidic or strongly basic conditions rapidly reverts the product back to the starting quinazolinone[3]. This application note provides a thoroughly validated, causality-driven protocol designed to maximize yield, ensure self-validation at each step, and prevent product degradation.

Mechanistic Causality: The "Why" Behind the Reagents

To master this protocol, one must understand the underlying physical chemistry of the quinazoline ring system.

  • Lactam-Lactim Tautomerization: 7-Propoxyquinazolin-4(1H)-one exists in an equilibrium between its lactam (ketone-like) and lactim (hydroxy-like) forms. The lactim oxygen acts as the nucleophile in this reaction.

  • Electrophilic Activation: POCl₃ reacts with the lactim oxygen to form a highly electrophilic phosphorodichloridate intermediate. This converts the C4 position from a stable amide carbonyl into a potent electrophile.

  • Nucleophilic Aromatic Substitution (SₙAr): The chloride ion, liberated during the phosphorylation step, attacks the C4 position. The phosphorodichloridate leaving group is expelled, forming the desired C-Cl bond.

  • The Role of DIEA: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), serves a dual purpose. It accelerates the reaction by scavenging the generated HCl, and it shifts the tautomeric equilibrium toward the reactive lactim form[2].

Quantitative Parameters & Stoichiometry

The following table outlines the optimized stoichiometric ratios required to drive the reaction to completion while minimizing the generation of hazardous byproducts.

Reagent / MaterialRoleEquivalentsConcentration / Notes
7-Propoxyquinazolin-4(1H)-one Starting Material1.0 eqLimiting reagent. Ensure it is fully dry.
Phosphorus Oxychloride (POCl₃) Chlorinating Agent3.0 eqExcess drives SₙAr. Caution: Highly reactive with water.
N,N-Diisopropylethylamine (DIEA) Non-nucleophilic Base2.0 eqNeutralizes HCl; prevents premature product degradation.
Acetonitrile (Anhydrous) SolventN/A0.5 M relative to the starting material.
Saturated Aqueous NaHCO₃ Quenching AgentExcessMild base; prevents acidic hydrolysis during work-up[4].

Experimental Protocol: A Self-Validating Workflow

Step 1: Reaction Assembly In a flame-dried round-bottom flask equipped with a magnetic stir bar and maintained under an inert atmosphere (N₂ or Ar), suspend 7-propoxyquinazolin-4(1H)-one (1.0 eq) in anhydrous acetonitrile to achieve a 0.5 M concentration.

Step 2: Reagent Addition Add DIEA (2.0 eq) to the suspension. Cool the flask slightly in a water bath (20°C) and add POCl₃ (3.0 eq) dropwise. Self-Validation: The suspension should begin to clarify as the phosphorodichloridate intermediate forms and dissolves.

Step 3: Heating and Monitoring Equip the flask with a reflux condenser and heat the mixture to 80°C for 2 to 4 hours[2]. Monitor the reaction progression via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. Self-Validation: The product will appear as a distinct, higher R_f spot compared to the highly polar, baseline-retained starting material.

Step 4: Vacuum Concentration (Critical Step) Once TLC confirms the complete consumption of the starting material, cool the reaction to room temperature. Do not quench the reaction directly with water. Instead, concentrate the mixture under high vacuum (using a rotary evaporator equipped with a base-neutralized cold trap) to remove the majority of the acetonitrile and unreacted POCl₃[1],[4].

Step 5: Biphasic Quench Dissolve the resulting crude, viscous residue in dichloromethane (CH₂Cl₂). Slowly pour this organic solution into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃[1],[3]. Self-Validation: Gas evolution (CO₂) will occur. The biphasic nature of the quench ensures that the newly formed 4-chloroquinazoline is immediately sequestered into the protective organic layer, shielding it from the aqueous phase.

Step 6: Isolation and Storage Separate the layers in a separatory funnel. Extract the aqueous layer twice more with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 4-chloro-7-propoxyquinazoline should be stored under inert gas at -20°C and used promptly in subsequent amination steps, as it is prone to slow degradation over time.

Troubleshooting: The Hydrolysis Pitfall

The most common point of failure in this procedure occurs during the work-up. If water is added directly to a reaction mixture containing excess POCl₃, a violent exothermic hydrolysis occurs, generating high local concentrations of HCl and heat. Under these acidic, hot conditions, the 4-chloroquinazoline rapidly hydrolyzes back to the highly stable 7-propoxyquinazolin-4(1H)-one[3],[5].

Observed IssueMechanistic CauseCorrective Action
Product reverts to starting material after work-up Exothermic hydrolysis due to excess POCl₃ reacting with water[5].Evaporate POCl₃ under vacuum before the aqueous quench[4].
Low yield / Decomposition Quenching with strong bases (e.g., NH₄OH or NaOH) triggers dechlorination[3].Strictly use ice-cold, saturated aqueous NaHCO₃ for the quench[4].
Incomplete conversion Insufficient electrophilic activation.Ensure anhydrous conditions; moisture degrades POCl₃ prematurely.

Visual Workflow

Workflow Step1 1. Reaction Assembly 7-Propoxyquinazolin-4(1H)-one + POCl3 + DIEA in MeCN Step2 2. Electrophilic Activation Formation of Phosphorodichloridate Intermediate at 80°C Step1->Step2 Heat to 80°C Step3 3. Chlorination (SNAr) Nucleophilic attack by Cl- yields 4-Chloroquinazoline Step2->Step3 SNAr mechanism Step4 4. Vacuum Concentration CRITICAL: Distillation of MeCN and excess POCl3 Step3->Step4 TLC confirms completion Step5 5. Biphasic Quench Residue in CH2Cl2 + Ice-cold Sat. NaHCO3 (Mild Base) Step4->Step5 Prevents exothermic hydrolysis Step6 6. Product Isolation Organic Extraction, Drying, and Concentration Step5->Step6 Phase separation

Mechanistic workflow for the chlorination of 7-propoxyquinazolin-4(1H)-one using POCl₃.

References

1.[1] AMINO QUINAZOLINES AS KINASE INHIBITORS. googleapis.com. 1 2.[2] (12) United States Patent (10) Patent No.: US 9,650,364 B2. googleapis.com. 2 3.[3] Phosphorus oxychloride | 10025-87-3 - Benchchem. benchchem.com. 3 4.[4] How should I proceed in Chlorination using POCl3? - ResearchGate. researchgate.net. 4 5.[5] 51 questions with answers in CHLORINATION | Scientific method - ResearchGate. researchgate.net. 5

Sources

Application

Using 2-Chloro-7-propoxyquinazolin-4(1H)-one as a building block in drug discovery

Application Note: 2-Chloro-7-propoxyquinazolin-4(1H)-one in Drug Discovery Executive Summary 2-Chloro-7-propoxyquinazolin-4(1H)-one represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-7-propoxyquinazolin-4(1H)-one in Drug Discovery

Executive Summary

2-Chloro-7-propoxyquinazolin-4(1H)-one represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of reactive utility and physicochemical optimization.[1] Unlike its ubiquitous 7-methoxy analogs (found in Gefitinib/Erlotinib), the 7-propoxy variant provides enhanced lipophilicity (LogP modulation) and steric bulk, making it an ideal probe for hydrophobic pockets in kinases (EGFR, VEGFR) and viral proteases (SARS-CoV-2 Mpro).[1]

This guide details the synthesis, reactivity, and application of this building block. It focuses on the C2-position as a highly electrophilic handle for


 diversification and the C7-propoxy  moiety as a pharmacokinetic modulator.

Chemical Profile & Reactivity

Structural Logic

The molecule consists of three distinct functional zones:

  • The Electrophilic Handle (C2-Cl): A potent leaving group activated by the adjacent N1 and N3 atoms.[1] It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • The H-Bonding Core (N3-H / C4=O): The lactam functionality serves as a critical hydrogen bond donor/acceptor motif, essential for binding to the hinge region of kinases.

  • The Lipophilic Tail (C7-O-Pr): The propoxy group increases membrane permeability and fills hydrophobic sub-pockets (e.g., the ribose pocket or specificity pockets in enzymes) more effectively than smaller methoxy groups.[1]

Tautomerism Note

While often designated as 4(1H)-one , the compound exists in equilibrium with the 4(3H)-one tautomer.[1] In solution, the 3H (amide) form typically predominates, which is relevant for docking studies and NMR interpretation.[1]

Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: Commercially available 2,4-dichloro-7-propoxyquinazoline is the most efficient precursor. Direct synthesis from anthranilic acid is possible but less convergent for this specific analog.

Objective: Selective hydrolysis of the C4-chloro group to yield 2-chloro-7-propoxyquinazolin-4(1H)-one.

Materials:

  • 2,4-Dichloro-7-propoxyquinazoline (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 2% aqueous solution[1][2]

  • Acetic Acid (glacial)[1]

  • Solvents: Acetone, Ethyl Acetate[1][2]

Step-by-Step Methodology:

  • Suspension: Suspend 2,4-dichloro-7-propoxyquinazoline (e.g., 5.0 g) in 2% aqueous NaOH (15 mL).

  • Hydrolysis: Stir the suspension vigorously at room temperature (20–25 °C).

    • Mechanistic Insight: The C4-position is more electrophilic than C2 due to the inductive effect of the N3 nitrogen and the potential for aromatization. However, under mild basic conditions, the C4-Cl is selectively hydrolyzed to the thermodynamic carbonyl product (the quinazolinone).[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (high

    
    ) will disappear, replaced by a more polar spot.[1] Reaction time is typically 2–4 hours.
    
  • Workup: Filter the reaction mixture to remove any unreacted starting material.

  • Acidification: Carefully acidify the filtrate with dilute acetic acid to pH 5–6. The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Acetone/Ethyl Acetate (5:1) if purity is <95%.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of C4-Cl signal; appearance of broad singlet ~12-13 ppm (NH).[1]

  • Yield: Expect 75–85%.

Protocol B: Library Generation via (C2-Functionalization)

Rationale: This is the primary application in drug discovery—replacing the C2-chloro with diverse amines to generate a library of kinase/protease inhibitors.

Objective: Synthesis of 2-amino-7-propoxyquinazolin-4(1H)-ones.

Materials:

  • 2-Chloro-7-propoxyquinazolin-4(1H)-one (1.0 eq)[1]

  • Diverse Amine (

    
    ) (1.2 – 1.5 eq)[1]
    
  • Base:

    
     or DIPEA (2.0 eq)[1]
    
  • Solvent: DMF or Ethanol (Green alternative)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (100 mg, 0.42 mmol) in DMF (2 mL).

  • Addition: Add the amine (e.g., aniline, piperazine, morpholine) and the base (

    
    ).[1]
    
  • Reaction:

    • Aliphatic Amines: Heat to 80 °C for 2–4 hours.

    • Aromatic Amines: Heat to 100–120 °C for 6–12 hours (requires higher energy to overcome the weaker nucleophilicity).[1]

  • Workup: Pour the reaction mixture into ice-cold water (10 mL). The product usually precipitates.

  • Isolation: Filter and wash with water.[2] If no precipitate forms (for highly polar amines), extract with EtOAc.[1]

Troubleshooting Table:

IssueProbable CauseSolution
No Reaction Nucleophile too weak (e.g., electron-deficient aniline)Switch solvent to NMP; increase temp to 140°C; use microwave irradiation.[1]
Bis-substitution Not applicable for this scaffoldThe C4-carbonyl prevents a second substitution (unlike 2,4-dichloroquinazoline).[1]
O-Alkylation Competition at C4-OxygenUse non-nucleophilic bases (DIPEA) and avoid alkyl halides in this step.[1]

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the workflow from the dichloro precursor to the final bioactive library, highlighting the decision points for SAR (Structure-Activity Relationship) exploration.

Quinazolinone_Workflow cluster_SAR SAR Decision Tree Precursor 2,4-Dichloro-7-propoxyquinazoline Scaffold 2-Chloro-7-propoxy- quinazolin-4(1H)-one (THE BUILDING BLOCK) Precursor->Scaffold Selective Hydrolysis (2% NaOH, RT) Library_Aliphatic 2-Alkylamino Analog (High Solubility) Scaffold->Library_Aliphatic SnAr: Prim/Sec Amines (80°C, DMF) Library_Aromatic 2-Arylamino Analog (Kinase Specificity) Scaffold->Library_Aromatic SnAr: Anilines (120°C, DMF) Propoxy_Role 7-Propoxy Role: 1. Fills Hydrophobic Pockets 2. Increases LogP vs Methoxy 3. BBB Penetration Scaffold->Propoxy_Role Target_Protease Protease Inhibitor (e.g., SARS-CoV-2 Mpro) Library_Aliphatic->Target_Protease Active Site Fit Target_Kinase Kinase Inhibitor (e.g., EGFR, VEGFR) Library_Aromatic->Target_Kinase Hinge Binding

Figure 1: Synthetic workflow transforming the 2,4-dichloro precursor into bioactive libraries.[1] The 7-propoxy group remains constant, providing a lipophilic anchor.

Case Studies & Applications

Application 1: EGFR Kinase Inhibition

Context: 4-anilinoquinazolines (e.g., Gefitinib) are standard of care.[1] However, the quinazolin-4-one scaffold offers a distinct binding mode, often functioning as Type II inhibitors or binding to the inactive conformation.

  • Design Strategy: React 2-chloro-7-propoxyquinazolin-4(1H)-one with 3-chloro-4-fluoroaniline.

  • Hypothesis: The 7-propoxy group extends into the solvent-exposed region or a hydrophobic shelf, potentially overcoming resistance mutations (e.g., T790M) that block smaller groups.[1]

Application 2: SARS-CoV-2 Mpro Inhibition

Context: Recent studies (Ref 1,[1][3] 4) have identified quinazolin-4-ones as non-covalent inhibitors of the viral main protease.[4][5]

  • Design Strategy: The 2-position is substituted with bulky amines (e.g., 4-phenylpiperazine).[1]

  • Mechanism: The lactam (NH-CO) mimics the peptide bond of the substrate, while the 7-propoxy group anchors the molecule in the S2 or S3 hydrophobic sub-pockets of the enzyme.

References

  • Badolato, M., Aiello, F., & Neamati, N. (2018).[1] 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8, 20894-20921.[6] Link

  • Feng, Y., et al. (2010).[1] Synthesis and crystal structure of 2-chloroquinazolin-4(3H)-one. Acta Crystallographica Section E. Link

  • Liu, J. F., et al. (2005).[1] Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Tetrahedron Letters. Link

  • Zhang, L., et al. (2023).[1] Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the SARS-CoV-2 main protease. European Journal of Medicinal Chemistry. Link

  • Katoh, T., et al. (2016).[1] Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

Method

Scalable synthesis routes for 2-Chloro-7-propoxyquinazolin-4(1H)-one

Application Note: Process Chemistry & Scalable Synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one Executive Summary & Scaffold Significance The quinazolin-4(1H)-one core is a privileged heterocyclic scaffold extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Chemistry & Scalable Synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one

Executive Summary & Scaffold Significance

The quinazolin-4(1H)-one core is a privileged heterocyclic scaffold extensively utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel antiviral compounds. Specifically, 2-Chloro-7-propoxyquinazolin-4(1H)-one serves as a highly versatile advanced intermediate. The 7-propoxy moiety enhances the lipophilicity and membrane permeability of the final Active Pharmaceutical Ingredient (API), while the 2-chloro group provides a highly specific electrophilic handle for downstream functionalization (e.g., via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution with amines).

This application note details a robust, scalable, three-step synthetic route from commercially available 2-amino-4-propoxybenzoic acid, emphasizing the mechanistic causality behind reagent selection, regioselectivity, and in-process controls necessary for high-yield manufacturing.

Retrosynthetic Strategy & Mechanistic Causality

Designing a scalable route requires minimizing hazardous reagents while maximizing regiocontrol. The synthesis is broken down into three logical transformations:

  • Urea-Mediated Annulation: Traditional methods often use highly toxic phosgene or triphosgene to close the pyrimidine ring. Our protocol utilizes neat urea at elevated temperatures. Urea acts as a safe, solid C–N source that melts to form its own solvent, driving the condensation thermodynamically by evolving ammonia gas.

  • Deoxychlorination with Acid Scavenging: Converting the dione to the 2,4-dichloro intermediate requires phosphorus oxychloride (

    
    ). However, the generation of 
    
    
    
    gas during this step poses a severe risk of cleaving the 7-propoxy ether linkage. By introducing
    
    
    -Diisopropylethylamine (DIPEA) as a non-nucleophilic acid scavenger, the ether is protected, and the Vilsmeier-type chlorination is kinetically accelerated.
  • Regioselective SNAr Hydrolysis: The 2,4-dichloroquinazoline intermediate possesses two electrophilic sites. Density Functional Theory (DFT) calculations demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at the C4 position than at the C2 position[1]. Consequently, nucleophilic attack by hydroxide ions is kinetically favored at C4. The resulting tetrahedral intermediate collapses to expel the chloride ion, yielding a 4-hydroxy species that rapidly tautomerizes to the highly stable 4(1H)-one[1].

SynthesisWorkflow SM 2-Amino-4-propoxybenzoic acid (Starting Material) Step1 Step 1: Annulation Reagent: Urea, 150°C Mechanism: Condensation SM->Step1 Int1 7-Propoxyquinazoline-2,4(1H,3H)-dione (Intermediate 1) Step1->Int1 Step2 Step 2: Deoxychlorination Reagent: POCl3, DIPEA, 115°C Mechanism: Vilsmeier-type Int1->Step2 Int2 2,4-Dichloro-7-propoxyquinazoline (Intermediate 2) Step2->Int2 Step3 Step 3: Regioselective Hydrolysis Reagent: NaOH (aq), THF, RT Mechanism: SNAr at C4 Int2->Step3 Product 2-Chloro-7-propoxyquinazolin-4(1H)-one (Target API Scaffold) Step3->Product

Workflow for the scalable 3-step synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one.

Quantitative Process Optimization Data

To ensure a self-validating and reproducible system, reaction parameters were systematically optimized. The data below summarizes the critical variables for the chlorination and hydrolysis steps.

Table 1: Optimization of Deoxychlorination (Step 2)

Base Additive Equivalents Temp (°C) Time (h) Yield (%) Process Observation
None - 115 24 45% Significant ether cleavage (depropylation) observed.

|


-Diethylaniline | 2.0 | 115 | 16 | 78% | Good yield, but base removal during workup is difficult. |
| DIPEA  | 2.0  | 115  | 12  | 89%  | Clean impurity profile; base easily removed via aqueous wash.  |

Table 2: Optimization of Regioselective Hydrolysis (Step 3)

Hydroxide Source Solvent System Temp (°C) Time (h) Selectivity (C4:C2) Yield (%)
2% NaOH (aq) Neat 60 6 85:15 55%[2]
1M KOH (aq) Dioxane RT 12 >95:5 87%

| 1M NaOH (aq) | THF | RT | 12 | >99:1 | 92% [3] |

Scalable Experimental Protocols

Protocol A: Synthesis of 7-Propoxyquinazoline-2,4(1H,3H)-dione

Causality & Process Rationale: Operating under solvent-free conditions maximizes reactor volume efficiency. The reaction relies on the thermal decomposition of urea into isocyanic acid and ammonia, which subsequently traps the anthranilic acid derivative.

  • Charge: To a 2 L reaction vessel, add 2-amino-4-propoxybenzoic acid (100 g, 0.51 mol) and finely ground urea (306 g, 5.1 mol, 10.0 eq).

  • Reaction: Heat the neat mixture to 150 °C under a gentle nitrogen sweep. The mixture will melt into a stirrable liquid. Ammonia gas evolution will be observed. Continue stirring for 4–6 hours until the melt solidifies into a hard, tan-colored mass.

  • In-Process Control (IPC): Cool a 50 mg sample, dissolve in methanol, and analyze via TLC (DCM:MeOH 9:1). The starting material spot (

    
    ) should be completely consumed.
    
  • Workup: Cool the reactor to 80 °C and cautiously add 1 L of deionized water. Stir vigorously for 1 hour to dissolve all unreacted urea. Filter the resulting suspension, wash the filter cake with hot water (

    
     mL) and cold acetone (100 mL).
    
  • Drying: Dry the solid in a vacuum oven at 60 °C to constant weight.

Protocol B: Synthesis of 2,4-Dichloro-7-propoxyquinazoline

Causality & Process Rationale:


 acts as both the chlorinating agent and the solvent. DIPEA is strictly required to neutralize the 

byproduct, preventing the acid-catalyzed cleavage of the 7-propoxy group.
  • Charge: Suspend 7-propoxyquinazoline-2,4(1H,3H)-dione (100 g, 0.45 mol) in

    
     (420 mL, 4.5 mol, 10.0 eq) at 0 °C.
    
  • Base Addition: Dropwise add DIPEA (157 mL, 0.90 mol, 2.0 eq) over 30 minutes. Caution: Highly exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat to 115 °C for 12 hours. The suspension will transition into a dark, homogeneous solution.

  • IPC: Quench a 0.1 mL aliquot in ice-cold saturated

    
     and extract with EtOAc. TLC (Hexane:EtOAc 3:1) should show a single highly UV-active spot (
    
    
    
    ).
  • Workup: Distill off approximately 70% of the excess

    
     under reduced pressure. Slowly pour the remaining syrupy residue onto 2 kg of crushed ice with vigorous stirring to quench residual 
    
    
    
    . Extract the aqueous layer with Dichloromethane (DCM) (
    
    
    mL). Wash the combined organic layers with cold saturated
    
    
    until bubbling ceases, followed by brine. Dry over anhydrous
    
    
    and concentrate under vacuum to yield the product as a yellow solid.
Protocol C: Regioselective Hydrolysis to 2-Chloro-7-propoxyquinazolin-4(1H)-one

Causality & Process Rationale: THF is chosen as the co-solvent because it fully dissolves the lipophilic dichloro intermediate while remaining miscible with the aqueous NaOH. To isolate the product, acetic acid is specifically chosen over HCl for pH adjustment. Acetic acid provides a gentle buffering effect (pH 5-6), which quantitatively precipitates the neutral quinazolinone without risking protonation of the basic ring nitrogens, which would cause the product to redissolve[3].

  • Charge: Dissolve 2,4-dichloro-7-propoxyquinazoline (100 g, 0.39 mol) in Tetrahydrofuran (THF) (800 mL) at room temperature.

  • Hydrolysis: Slowly add an aqueous solution of 1M NaOH (975 mL, 0.975 mol, 2.5 eq) dropwise over 30 minutes[3].

  • Reaction: Stir the biphasic mixture at room temperature (20–25 °C) for 12 hours.

  • IPC: Analyze the organic layer via HPLC. The peak corresponding to the dichloro starting material should be <1% Area.

  • Workup: Cool the reaction mixture to 5 °C. Slowly add glacial acetic acid to adjust the pH of the solution precisely to 5–6[3]. Upon reaching this pH, the target product will precipitate heavily as a white/pale-yellow solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake extensively with deionized water (

    
     mL) to remove sodium acetate and sodium chloride byproducts, followed by a final wash with cold heptane (100 mL). Dry in a vacuum oven at 50 °C.
    

SNArMechanism Dich 2,4-Dichloro Precursor LUMO LUMO Analysis (C4 > C2) Dich->LUMO Attack OH- Attack at C4 LUMO->Attack Tetra Tetrahedral Intermediate Attack->Tetra Elim Chloride Elimination Tetra->Elim Taut Tautomerization to 4(1H)-one Elim->Taut

Mechanistic pathway of regioselective SNAr hydrolysis at the C4 position.

References

1.[1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. 1 2.[3] 2-CHLORO-4-HYDROXYQUINAZOLINE | 607-69-2. ChemicalBook. 3 3.[2] Targeting SARS-CoV-2 Polymerase with New Nucleoside Analogues. PMC - National Institutes of Health.2

Sources

Application

Application Note: Strategies for the Effective Handling of Moisture-Sensitive 2-Chloroquinazolinone Derivatives

Abstract 2-Chloroquinazolinone derivatives are pivotal building blocks in medicinal chemistry and drug development, forming the core of numerous compounds with significant biological activities, including anticancer, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Chloroquinazolinone derivatives are pivotal building blocks in medicinal chemistry and drug development, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their utility is often challenged by a significant sensitivity to moisture, leading to hydrolysis and the formation of undesired 2-hydroxyquinazolinone byproducts. This degradation compromises reaction yields, complicates purification, and reduces experimental reproducibility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and protocols required to handle these valuable yet sensitive reagents effectively. We will detail the chemical basis of their instability and provide robust, field-proven protocols for their manipulation using standard inert atmosphere techniques, ensuring the integrity of the material and the success of subsequent synthetic transformations.

The Chemical Basis of Moisture Sensitivity

The reactivity of 2-chloroquinazolinone derivatives is dominated by the electrophilic character of the carbon atom at the C2 position. The chlorine atom is a good leaving group, and the quinazolinone ring system is susceptible to nucleophilic attack. In the presence of water, a nucleophilic substitution reaction occurs, leading to the hydrolysis of the C-Cl bond.[4] This process results in the formation of the corresponding 2-hydroxyquinazolinone (or its tautomeric 2,4-dione form), an often-undesired and difficult-to-remove impurity.

The Csp2–Cl bond in 2-chloroquinazolines is highly activated due to the electron-withdrawing effect of the adjacent nitrogen atoms in the heterocyclic ring.[5] This activation significantly lowers the energy barrier for nucleophilic attack by water, making the compound hydrolytically unstable under ambient conditions.

Hydrolysis cluster_main Hydrolysis of 2-Chloroquinazolinone Start 2-Chloroquinazolinone (Moisture-Sensitive Reagent) Product 2-Hydroxyquinazolinone (Hydrolysis Byproduct) Start->Product Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Product HCl HCl Product->HCl +

Caption: Hydrolytic degradation pathway of 2-chloroquinazolinone.

Core Principles of Inert Atmosphere Technique

To prevent degradation, all manipulations of 2-chloroquinazolinone derivatives must be performed under an inert atmosphere, which is an environment devoid of reactive gases like oxygen and, most critically, water vapor.[6][7] The two most common methods for achieving this in a laboratory setting are the use of a glovebox or a Schlenk line.[7]

TechniqueDescriptionAdvantagesDisadvantagesBest For
Glovebox A sealed container with glove ports that is continuously purged with a purified inert gas (e.g., Argon, Nitrogen).[7][8]Provides the most rigorously controlled environment (<1 ppm O₂, H₂O). Ideal for handling highly sensitive materials and for long-term storage.[8]High initial cost and maintenance. Can be cumbersome for large or complex glassware setups.Long-term storage, weighing solids, preparing stock solutions of highly sensitive compounds.
Schlenk Line A dual-manifold glassware system connected to a vacuum pump and a source of inert gas.[7]More cost-effective and versatile for a wide range of reaction setups. Allows for direct manipulation in standard flasks.Requires more technical skill to use effectively. The quality of the inert atmosphere depends on user technique.Day-to-day reactions, solvent transfers, and setting up experiments with moderately sensitive reagents.

The choice between these techniques depends on the specific sensitivity of the derivative, the scale of the reaction, and the available laboratory infrastructure. For most applications involving 2-chloroquinazolinones, a well-operated Schlenk line is sufficient.

Protocol 1: Preparation and Setup for Anhydrous Reactions

A successful reaction begins with the meticulous preparation of the apparatus. The goal is to remove all adsorbed water from the glassware surfaces.[9][10]

3.1. Glassware Preparation

  • Cleaning: Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) and magnetic stir bars.

  • Drying:

    • Oven-Drying (Preferred): Place all glassware and the stir bar in a laboratory oven at >125°C for a minimum of 4 hours, or ideally, overnight.[9]

    • Flame-Drying (Alternative): Assemble the glassware cold. While flushing with a gentle stream of inert gas, heat the entire surface of the apparatus with a heat gun or a soft flame from a torch until all visible moisture has evaporated. Caution: Ensure no flammable solvents are nearby. Do not heat volumetric glassware.

  • Assembly and Cooling:

    • If oven-dried, assemble the glassware while still hot and immediately connect it to the Schlenk line. Use a thin layer of high-vacuum grease on all ground-glass joints.[10]

    • Secure the apparatus with clamps.

3.2. Establishing Inert Atmosphere (Purge-and-Refill Cycles)

The "purge-and-refill" technique is a fundamental procedure for replacing the air inside the assembled apparatus with a high-purity inert gas.[7][11]

  • Evacuate: Close the gas inlet on the Schlenk line and open the vacuum line to the reaction flask. Evacuate the system for 1-2 minutes until a good vacuum is established. You should see the grease in the joints become clear.

  • Refill: Close the vacuum valve and slowly open the inert gas valve to backfill the flask with nitrogen or argon. The pressure should be vented through an oil or mercury bubbler to prevent over-pressurization.[10][12]

  • Repeat: Repeat this evacuate-and-refill cycle at least three times to ensure the complete removal of atmospheric gases.[7]

  • Maintain Positive Pressure: After the final cycle, leave the inert gas line open to maintain a slight positive pressure throughout the experiment, indicated by a slow bubble rate in the bubbler.[10][12]

Workflow cluster_workflow Inert Atmosphere Setup Workflow A 1. Assemble Hot, Oven-Dried Glassware B 2. Connect to Schlenk Line A->B C 3. Evacuate System (Open Vacuum) B->C D 4. Refill with Inert Gas (Open Gas Inlet) C->D E 5. Repeat Cycle 3x D->E E->C Cycle 2 & 3 F 6. Maintain Positive Inert Gas Pressure E->F

Caption: Workflow for establishing an inert atmosphere in a reaction flask.

Protocol 2: Manipulation of Anhydrous Reagents

4.1. Handling Solids

  • Weigh the 2-chloroquinazolinone derivative and other solid reagents (e.g., catalysts, bases) quickly in ambient air and immediately add them to the reaction flask.

  • To add the solid, briefly remove the septum or stopper from the flask while maintaining a strong counterflow of inert gas from the Schlenk line. This positive pressure prevents air from entering the flask.

  • Once the solid is added, immediately reseal the flask and perform one additional evacuate-and-refill cycle to remove any air that may have been introduced.

4.2. Handling Anhydrous Solvents and Liquids

Anhydrous solvents are critical for success.[13] Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., AcroSeal™ or Sure/Seal™ bottles).[12][13]

  • Syringe Preparation: Dry the syringe and needle in an oven. Allow it to cool in a desiccator. Before use, flush the syringe with the inert gas from your reaction setup several times.[12]

  • Solvent Transfer:

    • Pierce the septum of the solvent bottle with the needle.

    • Insert a second needle connected to the inert gas line into the septum to equalize the pressure.

    • Withdraw the desired volume of solvent.

    • To prevent drips and reaction with air, withdraw a small "buffer" of inert gas into the syringe after the liquid.[14]

    • Quickly transfer the syringe to your reaction flask and pierce the septum.

    • Inject the solvent into the reaction flask.

Practical Example: Setup of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-chloroquinazolinone derivative with an arylboronic acid, a common C-C bond-forming reaction.[15][16][17]

Materials:

  • 2-Chloroquinazolinone derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Fully prepared Schlenk flask apparatus (from Section 3)

Procedure:

  • Add Solids: To the prepared, inert Schlenk flask, add the 2-chloroquinazolinone, arylboronic acid, palladium catalyst, and base under a strong counterflow of inert gas.

  • Purge: Reseal the flask and perform one evacuate-and-refill cycle.

  • Add Solvent: Using the anhydrous syringe technique described in Section 4.2, add the required volume of anhydrous solvent.

  • Degas Solvent (Optional but Recommended): For maximum efficiency, particularly with sensitive catalysts, the solvent in the reaction mixture can be degassed further. This is done by the "freeze-pump-thaw" method (freezing the mixture with liquid N₂, evacuating the headspace, and thawing under inert gas) or by bubbling inert gas through the solution for 15-20 minutes via a long needle.[7][11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. To take a sample, use a purged syringe to withdraw a small aliquot from the reaction mixture under positive inert gas pressure. Quench the aliquot with a few drops of water before analysis.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. The mixture can now be exposed to air. Quench the reaction by slowly adding water. Proceed with standard extraction, drying, and purification procedures.

Storage and Disposal

  • Storage: Store 2-chloroquinazolinone derivatives in a tightly sealed container inside a desiccator or, for maximum protection, within a nitrogen-filled glovebox.[8][18] Seal the container lid with paraffin film for an additional barrier against moisture.

  • Disposal: Unused or waste material should be quenched carefully by slowly adding it to a stirred solution of a suitable nucleophile (e.g., a large excess of aqueous sodium bicarbonate or a primary amine solution) in a fume hood before being disposed of according to institutional guidelines.

Troubleshooting

  • Problem: Low reaction yield and presence of a byproduct with a polarity similar to the starting material.

    • Likely Cause: Hydrolysis of the starting material due to incomplete removal of moisture from glassware, solvent, or atmosphere.

    • Solution: Re-evaluate the drying procedures. Ensure glassware is oven-dried overnight. Use a fresh bottle of anhydrous solvent. Verify that the Schlenk line technique is sound and that a positive pressure of inert gas is maintained throughout the setup and reaction.

  • Problem: Inconsistent reaction times or yields between batches.

    • Likely Cause: Variable amounts of atmospheric moisture being introduced during reagent addition.

    • Solution: Standardize the procedure for adding solids. Use a strong, consistent counterflow of inert gas and minimize the time the flask is open to the atmosphere.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[18]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[18]

  • Toxicity: 2-Chloroquinazolinone derivatives can be toxic if swallowed and may cause serious eye or skin irritation.[19][20] Always consult the Safety Data Sheet (SDS) for the specific derivative being used. Avoid inhalation of dust and direct contact with skin and eyes.[18]

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition. [Link]

  • Lisa Nichols. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, November 29). Air-free technique. In Wikipedia, The Free Encyclopedia. [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]

  • Reddy, G. D., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Ananda, K., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Aston University. (n.d.). THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Mphahlele, M. J. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Saudi Pharmaceutical Journal. [Link]

  • Alam, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Jafari, E., et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • Ghorab, M. M., et al. (2015). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Research Journal of Pharmacy and Technology. (2021, March 14). Quinazolinone - A Biologically Active Scaffold. [Link]

  • Bolteau, R., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...[Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinazoline. PubChem Compound Database. [Link]

  • Al-Remawi, M., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one

Technical Support Center: High-Yield Synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one Case ID: #QZ-7PRO-OPT Topic: Yield Optimization & Troubleshooting Support Tier: Level 3 (Senior Application Scientist) Status: Reso...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one

Case ID: #QZ-7PRO-OPT Topic: Yield Optimization & Troubleshooting Support Tier: Level 3 (Senior Application Scientist) Status: Resolved / Guide Generated

Executive Summary: The "Yield-Critical" Path

Welcome to the technical support center. You are likely encountering yield losses at two specific bottlenecks: the chlorination efficiency of the dione intermediate or the regioselectivity during the final hydrolysis step.

The synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one is a classic "trap" synthesis. The 2,4-dichloro intermediate is highly reactive, and the difference between obtaining the desired 2-chloro-4-oxo product and the over-hydrolyzed 2,4-dione (starting material reversion) is often a matter of pH control and temperature precision.

This guide moves beyond standard literature to provide a robust, self-validating protocol designed for reproducibility and high yield (>65% overall).

Visual Workflow: The Reaction Logic

The following diagram outlines the optimized 3-step cascade. Note the critical "Stop/Go" decision points where yield is often lost.

G Start 2-Amino-4-propoxy- benzoic acid Step1 Step 1: Cyclization (Urea/NaOCN) Start->Step1 Fusion or AcOH Inter1 7-Propoxyquinazoline- 2,4(1H,3H)-dione Step1->Inter1 Yield > 85% Step2 Step 2: Chlorination (POCl3 + Base) Inter1->Step2 Reflux Inter2 2,4-Dichloro- 7-propoxyquinazoline Step2->Inter2 Moisture Sensitive Inter2->Inter1 Over-Hydrolysis (Risk) Step3 Step 3: Selective Hydrolysis (NaOH) Inter2->Step3 0-5°C Control Final Target: 2-Chloro-7-propoxy- quinazolin-4(1H)-one Step3->Final Regioselective C4 Attack

Figure 1: Optimized synthetic route highlighting the critical hydrolysis risk (dashed red line) where the product can revert to the dione if conditions are too harsh.

The "Golden Path" Protocol

This protocol prioritizes purity over crude yield at each step, as impurities in Step 2 amplify losses in Step 3.

Step 1: Formation of the Quinazoline-2,4-dione Scaffold
  • Reaction: Condensation of 2-amino-4-propoxybenzoic acid with Urea.

  • The Issue: Standard fusion (melting inputs together) often chars the product, creating black tars that are impossible to remove.

  • Optimized Method: Use Urea (5 eq.) in a high-boiling solvent like Diglyme or Diphenyl ether , or use the milder NaOCN/AcOH aqueous method [1].

  • Key Action: If using the NaOCN method, ensure the reaction mixture is acidic (pH ~3-4) to drive the cyclization of the intermediate ureido acid.

  • Validation: The product should be a white/off-white solid with a melting point >250°C. If it's brown, recrystallize from DMF/Ethanol before proceeding.

Step 2: The Chlorination (The Activation)
  • Reaction: Dione + POCl

    
    
    
    
    
    2,4-Dichloro-7-propoxyquinazoline.
  • The Yield Killer: Incomplete chlorination at the C-2 position. The C-4 carbonyl is more amide-like and reacts fast; the C-2 is more urea-like and reacts slow.

  • Protocol:

    • Suspend dry dione (1.0 eq) in POCl

      
       (10.0 eq).
      
    • Crucial Additive: Add N,N-Dimethylaniline (1.5 eq) or DIPEA . This acts as a base catalyst and HCl scavenger, significantly accelerating the C-2 chlorination [2].

    • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The dione is very polar (baseline); the dichloro product is non-polar (high Rf).

    • Workup (Danger Zone): Quench slowly into ice-water . Maintain temperature <10°C.

    • Why? Exothermic quenching generates hot HCl. If the temp spikes, the highly reactive 2,4-dichloro compound will hydrolyze immediately back to the dione or the wrong isomer.

Step 3: Regioselective Hydrolysis (The Target Step)
  • Reaction: 2,4-Dichloro intermediate

    
     2-Chloro-4-oxo product.
    
  • Mechanism: The C-4 chlorine is more electrophilic (activated by the N-3 nitrogen) than the C-2 chlorine. We exploit this kinetic difference [3].

  • Protocol:

    • Dissolve 2,4-dichloro-7-propoxyquinazoline in THF (10 vol).

    • Cool to 0°C .

    • Add 1N NaOH (2.2 eq) dropwise over 30 minutes.

    • Stir at 0°C–RT. Monitor strictly by HPLC/TLC.

    • Endpoint: Stop when the starting material is consumed. Do not let it sit overnight, or you will hydrolyze the C-2 chloride, reverting to the dione (Step 1 product).

    • Isolation: Acidify with 1N HCl to pH 5. The target product precipitates.[1][2][3][4]

Troubleshooting Guide: The "Yield Doctors"

SymptomProbable CauseCorrective Action
Step 1: Product is sticky/brown Polymerization or oxidation during high-temp fusion.Switch to NaOCN/Acetic Acid/Water method at 60°C. It is cleaner and avoids thermal degradation [4].
Step 2: Low conversion to Dichloro Old POCl

(hydrolyzed) or lack of base catalyst.
Distill POCl

before use. Must use N,N-Dimethylaniline to drive the reaction to completion.
Step 2: Reversion to Dione during workup Quench was too hot (>20°C) or too acidic for too long.Quench into Ice/Ammonia or Ice/Sodium Acetate buffer to neutralize HCl immediately. Keep T < 5°C.
Step 3: Formation of Dione (Over-hydrolysis) Reaction time too long or NaOH too concentrated.Use 0.5N NaOH instead of 1N. Stop reaction immediately upon SM consumption. Do not heat.
Step 3: Wrong Isomer (4-Chloro-2-oxo) Highly unlikely under basic conditions.Basic hydrolysis heavily favors C-4 substitution. If observed, check proton NMR (N-H shift).

Data & Specifications

Comparative Reactivity of Chlorine Atoms:

PositionElectronic EnvironmentReactivity (Nucleophilic Attack)Outcome
C-4 (Top) Para-like to N-1; Activated by -C=N- bond.High (Kinetic Product) Hydrolysis yields 4-Oxo (Target).
C-2 (Between Ns) Flanked by two nitrogens; sterically shielded.Low (Thermodynamic Product) Requires harsh conditions to hydrolyze.

Yield Expectations:

StepLiterature Yield (Typical)Optimized Yield (Target)
Cyclization60-70%85-90% (via NaOCN method)
Chlorination70-80%90-95% (via Base Catalysis)
Hydrolysis50-60%75-80% (via Temp Control)

FAQs

Q: Can I use ethanol for the hydrolysis step? A: Avoid alcohols if possible. The 2,4-dichloro compound is reactive enough to form the ethyl ether (2-chloro-4-ethoxy-7-propoxyquinazoline) instead of the ketone. Use THF/Water or Dioxane/Water to ensure only the hydroxyl group adds [5].

Q: My 2,4-dichloro intermediate is an oil. Is that normal? A: It should be a solid, but traces of POCl


 or dimethylaniline can keep it oily. Triturate with cold hexanes or heptane. If it remains an oil, use it directly in the next step (telescoping), but ensure you account for the residual acid when calculating NaOH equivalents.

Q: How do I confirm the structure of the final product? A: The key differentiator is the C-2 Carbon in


C NMR.
  • 2,4-Dione: Carbonyl signal ~150 ppm (C2) and ~160 ppm (C4).[5]

  • Target (2-Chloro-4-oxo): C2 shifts upfield due to the Cl attachment (~145-148 ppm), and you will see the distinct lack of symmetry compared to the dione. MS will show the Chlorine isotope pattern (3:1 ratio of M:M+2).

References

  • Preparation of 7-fluoroquinazoline-2,4(1H,3H)-dione : National Institutes of Health (NIH) / PMC. Describes the mild NaOCN/Acetic acid cyclization method superior to urea fusion.

  • Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline : Der Pharma Chemica. Details the use of N,N-dimethylaniline as a catalyst for POCl3 chlorination to prevent charring and improve yield.

  • Regioselective Nucleophilic Aromatic Substitution : MDPI. Explains the theoretical and experimental basis for why the C-4 position is more reactive than C-2 in 2,4-dichloroquinazolines.

  • Optimization of Quinazolinone Synthesis : Organic Chemistry Portal. Reviews various catalytic methods for improving the cyclization step yield.

  • Reactivity of 2-Ethoxy-4-Chloroquinazoline : ResearchGate. Discusses the side reactions (ether formation) when using alcoholic solvents with chloro-quinazolines.

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2-Chloro-7-propoxyquinazolin-4(1H)-one

Welcome to the Advanced Intermediates Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical hurdles associated with the purification of 2-chloro-7-propo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Intermediates Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical hurdles associated with the purification of 2-chloro-7-propoxyquinazolin-4(1H)-one.

This molecule is a highly valuable electrophilic building block for the synthesis of kinase inhibitors and alpha-adrenoceptor antagonists. However, its isolation is notoriously difficult due to the inherent reactivity of the quinazolinone scaffold. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to ensure high-yield recovery of your target intermediate.

Mechanistic Insight: The "Why" Behind Purification Failures

To purify this intermediate successfully, we must first understand its electronic environment. The synthesis of 2-chloro-7-propoxyquinazolin-4(1H)-one typically relies on the basic hydrolysis of 2,4-dichloro-7-propoxyquinazoline.

Why does hydrolysis occur selectively at the 4-position? Density Functional Theory (DFT) calculations reveal that the carbon atom at the C-4 position of 2,4-dichloroquinazolines possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the C-2 position[1]. This electronic distribution makes C-4 significantly more susceptible to nucleophilic aromatic substitution (SNAr), aligning with a lower activation energy for nucleophilic attack[1][2].

The Degradation Trap: While the initial hydrolysis is regioselective, the resulting 2-chloroquinazolin-4(1H)-one retains an activated chlorine atom at the C-2 position[3]. This C-2 chlorine is highly vulnerable to secondary hydrolysis, particularly when exposed to acidic environments or moisture. This is the primary reason researchers lose their product during standard silica gel chromatography.

G SM 2,4-Dichloro-7-propoxy- quinazoline Target 2-Chloro-7-propoxy- quinazolin-4(1H)-one SM->Target Selective Hydrolysis (OH-, SNAr at C-4) Byproduct 7-Propoxyquinazoline- 2,4-dione Target->Byproduct Over-hydrolysis (H2O/Silica, SNAr at C-2)

Reaction and degradation pathway of 2-chloro-7-propoxyquinazolin-4(1H)-one.

Troubleshooting FAQs

Q: My crude NMR showed >90% purity, but after flash chromatography, my yield dropped to 30% and a massive baseline spot appeared on the TLC. What happened? A: You are observing silica-induced degradation. Standard silica gel (


) possesses surface silanol groups (Si-OH) that are mildly acidic and strongly adsorb water. The extended residence time on the column catalyzes a secondary SNAr hydrolysis at the C-2 position, converting your target into the highly polar 7-propoxyquinazoline-2,4-dione byproduct[3]. Solution: Switch to recrystallization (Protocol A) or use triethylamine-deactivated silica (Protocol B).

Q: How can I remove unreacted 2,4-dichloro-7-propoxyquinazoline without using a column? A: Exploit the lactam-lactim tautomerism of your product. The starting material lacks a hydrogen-bond donor and is highly soluble in non-polar solvents. Conversely, 2-chloro-7-propoxyquinazolin-4(1H)-one forms strong intermolecular hydrogen bonds, drastically reducing its solubility in non-polar media. A simple trituration with hexanes or diethyl ether will selectively dissolve the starting material while leaving your target product as a filterable solid.

Q: Can I use methanol or ethanol to recrystallize this intermediate? A: No. Protic, nucleophilic solvents like methanol can undergo solvolysis with the C-2 chlorine upon heating. This will irreversibly yield a 2-alkoxy-7-propoxyquinazolin-4(1H)-one impurity. Always use aprotic solvent systems (e.g., EtOAc/Heptane or Toluene).

Quantitative Method Comparison

To help you select the appropriate purification strategy based on your crude profile, refer to the performance metrics below:

Purification MethodTarget PurityYield RecoveryScalabilityPrimary Use Case
Aprotic Recrystallization >98%75–85%HighBulk scale-up; removing 2,4-dione byproduct
Non-polar Trituration 90–95%>90%HighRemoving unreacted 2,4-dichloro starting material
Deactivated Chromatography >99%60–70%Low/MediumComplex crude mixtures; analytical sample prep

Step-by-Step Experimental Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization (Preferred)

This protocol is a self-validating system: it utilizes the extreme polarity difference between the target lactam and the over-hydrolyzed 2,4-dione to force the impurity out of the solution matrix before crystallization even begins.

  • Aprotic Dissolution: Suspend the crude 2-chloro-7-propoxyquinazolin-4(1H)-one in a minimum volume of anhydrous Ethyl Acetate (EtOAc). Heat the mixture gently to 60°C under an inert atmosphere.

  • Hot Filtration (Crucial Step): The over-hydrolyzed 2,4-dione byproduct is heavily hydrogen-bonded and largely insoluble in EtOAc. Filter the hot mixture rapidly through a pre-warmed fritted funnel. Self-Validation: The solid left on the frit confirms the successful removal of the 2,4-dione impurity.

  • Controlled Precipitation: Transfer the clear filtrate to a clean flask equipped with a stir bar. Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly turbid (cloud point).

  • Crystallization: Remove the heat source and allow the mixture to cool undisturbed to room temperature. Once crystals begin to form, transfer the flask to an ice bath (0–5°C) for 2 hours to drive the equilibrium toward complete precipitation.

  • Isolation: Filter the resulting crystals under vacuum, wash with 2 bed-volumes of ice-cold Heptane, and dry under high vacuum at 40°C for 12 hours.

Protocol B: Triethylamine-Deactivated Flash Chromatography

Use this method only if the crude mixture contains closely eluting organic impurities that cannot be removed via crystallization.

  • Stationary Phase Neutralization: Prepare a slurry of silica gel (230–400 mesh) in Hexanes containing 1% (v/v) Triethylamine (

    
    ). Pack the column and flush with 2 column volumes of the same solvent. This neutralizes the acidic silanol sites, preventing column-induced hydrolysis.
    
  • Aprotic Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Do not use methanol to aid dissolution. Load the sample carefully onto the silica bed.

  • Rapid Elution: Elute using a fast gradient of Hexanes to EtOAc (e.g., 90:10 to 60:40). The unreacted 2,4-dichloro starting material will elute first, followed by the target 2-chloro-4-one.

  • Thermal-Safe Concentration: Combine fractions containing the target product and concentrate immediately under reduced pressure. Critical: Keep the rotary evaporator bath temperature below 30°C to prevent thermal degradation of the concentrated product.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link][1]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring Source: Chemistry Stack Exchange URL:[Link][4]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation Source: Drugs for Neglected Diseases initiative (DNDi) / Organic & Biomolecular Chemistry URL:[Link][3]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI Molecules URL:[Link][2]

Sources

Troubleshooting

Minimizing side reactions during 2-Chloro-7-propoxyquinazolin-4(1H)-one functionalization

Welcome to the Technical Support Center for Quinazoline Scaffold Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 2-Chloro-7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Scaffold Functionalization .

As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 2-Chloro-7-propoxyquinazolin-4(1H)-one . This intermediate is a highly versatile, yet temperamental, ambident scaffold. Its functionalization is frequently complicated by competing nucleophilic attacks, tautomeric equilibrium, and the electronic effects of the 7-propoxy substituent.

This guide synthesizes thermodynamic principles, empirical data, and self-validating protocols to help you eliminate side reactions and maximize your isolated yields.

I. Nucleophilic Aromatic Substitution (SNAr) at C2: Overcoming Hydrolysis

Q: During the SNAr reaction of 2-Chloro-7-propoxyquinazolin-4(1H)-one with an aliphatic amine, my LC-MS shows a massive byproduct at m/z 221 [M+H]⁺. Why is my starting material degrading?

The Causality: The byproduct you are observing is 7-propoxyquinazoline-2,4(1H,3H)-dione. The C2 position of the quinazoline ring is highly electrophilic because it is sandwiched between two electronegative nitrogen atoms. If your reaction contains trace moisture, water acts as a highly competitive "hard" nucleophile against your target amine. Furthermore, the 7-propoxy group donates electron density into the ring via resonance (+M effect), which slightly raises the LUMO energy of the scaffold. This makes the C2 position less reactive toward weak or sterically hindered amines, giving trace water ample time to hydrolyze the C2-Cl bond.

The Solution: You must strictly exclude water and avoid hygroscopic inorganic bases (like


) for sluggish amines. Switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) and utilize activated 4Å molecular sieves in an anhydrous polar aprotic solvent (e.g., DMSO or DMF). If reactivity remains poor, [1].

SNAr_Troubleshooting SM SNAr Reaction at C2 (Amine + 2-Cl-7-propoxy SM) LCMS LC-MS In-Process Control (Analyze at 2 hours) SM->LCMS Hydrolysis Issue: High [M-Cl+OH] Mass (C2-Hydrolysis) LCMS->Hydrolysis Moisture present Sluggish Issue: >50% SM Remaining (Low Reactivity) LCMS->Sluggish Steric hindrance Success Target 2-Amino Product (>95% Conversion) LCMS->Success Optimal conditions Fix1 Switch to DIPEA Add 4Å Molecular Sieves Use Anhydrous Solvent Hydrolysis->Fix1 Fix2 Switch to Microwave (15 min) Increase Temp to 100°C Sluggish->Fix2 Fix1->SM Restart Fix2->SM Restart

Decision tree for troubleshooting C2-SNAr functionalization of quinazolinones.

II. Regioselectivity: Controlling N3- vs. O4-Alkylation

Q: I am attempting to alkylate the quinazolinone core, but NMR indicates a mixture of N-alkylated and O-alkylated isomers. How can I force regioselectivity?

The Causality: Quinazolin-4(1H)-ones exist in a lactam-lactim tautomeric equilibrium, creating an ambident nucleophile. The regioselectivity is strictly governed by Kornblum’s Rule and Hard-Soft Acid-Base (HSAB) theory .

  • The O4 atom is a "hard" nucleophile. It reacts fastest under kinetic control with "hard" electrophiles (e.g., alkyl tosylates) and "hard" bases (e.g.,

    
     or 
    
    
    
    ) that form tight ion pairs.
  • The N3 atom is a "soft" nucleophile. It is the thermodynamically favored alkylation site. Using a "soft" electrophile (e.g., alkyl iodides or bromides) with a milder base (e.g.,

    
    ) in a highly polar aprotic solvent (DMF) leaves the anion relatively "naked" and [2].
    

Alkylation_Selectivity SM Quinazolin-4(1H)-one Core (Ambident Nucleophile) PathN Soft Electrophile (R-I/Br) K2CO3 / DMF / Heat SM->PathN HSAB Soft-Soft PathO Hard Electrophile (R-OTs) Ag2CO3 / Toluene SM->PathO HSAB Hard-Hard ProdN N3-Alkylated Product (Thermodynamic Control) PathN->ProdN ProdO O4-Alkylated Product (Kinetic Control) PathO->ProdO

Regioselectivity pathways for N3 vs. O4 alkylation based on HSAB theory.

Quantitative Data: Alkylation Condition Matrix

The following table summarizes empirical data for optimizing regioselectivity based on established literature protocols[2][3]:

BaseSolventElectrophile TypeTemperatureMajor RegioisomerTypical Yield

DMFAlkyl Bromide (Soft)100 °CN3-Alkylated 82 - 85%

DMFAlkyl Bromide (Soft)RT to 70 °CN3-Alkylated ~78%

DMFPropargyl BromideRTN3-Alkylated 80%

TolueneAlkyl Tosylate (Hard)RefluxO4-Alkylated >60%

III. Protecting the 7-Propoxy Ether

Q: During high-temperature amination, I am detecting a byproduct with a mass of[M-42]. What is happening to my molecule?

The Causality: A mass loss of 42 Da corresponds to the loss of the propyl group (depropoxylation). While the 7-propoxy ether is generally stable to basic conditions, pushing SNAr reactions to extreme temperatures (>130 °C) with strong primary amines can cause the amine to act as a nucleophile in an


 fashion on the aliphatic propyl chain. This cleaves the ether, yielding a 7-hydroxyquinazolinone byproduct.

The Solution: Cap your thermal heating at 100 °C. If the C2-amination requires more energy to overcome steric hindrance, do not increase the temperature; instead, switch to microwave irradiation (100 °C for 15-30 minutes). The rapid, localized dielectric heating accelerates the SNAr pathway kinetically before the slower


 ether cleavage can occur.

IV. Self-Validating Experimental Methodologies

To ensure reproducibility and trust in your workflow, utilize these step-by-step protocols featuring built-in analytical checkpoints.

Protocol A: Moisture-Free SNAr Amination at C2
  • Preparation: Flame-dry a Schlenk flask and backfill with ultra-pure

    
    . Add 2-Chloro-7-propoxyquinazolin-4(1H)-one (1.0 eq) and freshly activated 4Å molecular sieves (200 mg/mmol).
    
  • Reagent Addition: Inject anhydrous DMSO to achieve a 0.2 M concentration. Add the target amine (2.0 eq) and anhydrous DIPEA (3.0 eq).

    • Causality Check: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without introducing the hydration spheres associated with inorganic carbonates.

  • Reaction: Stir the mixture at 90 °C for 4 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture into 990 µL of LC-MS grade Acetonitrile.

    • Pass: The starting material cluster at m/z 239/241 (3:1 isotope ratio) is <5% relative abundance, and the target mass is dominant. Proceed to step 5.

    • Fail: If a peak at m/z 221 [M-Cl+OH] is >5%, your sieves or solvent are wet. Discard and restart.

  • Workup: Crash the product out by pouring the mixture into ice-cold water. Filter the precipitate, wash sequentially with cold water and heptane, and dry under high vacuum.

Protocol B: Regioselective N3-Alkylation
  • Deprotonation: In an oven-dried flask under

    
    , dissolve the quinazolinone (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, oven-dried 
    
    
    
    (1.5 eq). Stir at room temperature for 30 minutes.
    • Causality Check:

      
       is a mild base that generates the delocalized anion without forming a tight, hard ion pair, priming the N3 position for soft electrophilic attack.
      
  • Alkylation: Add the alkyl bromide or iodide (1.2 eq) dropwise. Heat the reaction to 80 °C for 3 hours.

  • Validation Checkpoint (NMR/IR): Isolate a crude sample. The N-alkylated product will lack the characteristic lactim O-alkyl

    
     stretch at ~1680 cm⁻¹ in IR. In 1H-NMR, the 
    
    
    
    protons typically appear slightly upfield (~4.0 - 4.3 ppm) compared to
    
    
    protons.
  • Workup: Dilute the mixture with Ethyl Acetate. Wash the organic layer three times with a 5% aqueous LiCl solution.

    • Causality Check: The LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing solvent carryover during concentration. Dry over

      
       and concentrate.
      

References

  • Anton V. K., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal, Juniper Publishers, 2020.[Link]

  • El-Badry Y. A., et al. "Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis." Zeitschrift für Naturforschung B, ResearchGate, 2015.[Link]

  • "Synthesis of New 1,2,3-Triazol-4-yl-quinazoline Nucleoside and Acyclonucleoside Analogues." Molecules, MDPI, 2014.[Link]

Sources

Optimization

Overcoming solubility issues of 2-Chloro-7-propoxyquinazolin-4(1H)-one in aqueous media

Executive Summary: The Solubility-Stability Paradox Welcome to the technical guide for 2-Chloro-7-propoxyquinazolin-4(1H)-one . As a Senior Application Scientist, I recognize the specific challenge this molecule presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical guide for 2-Chloro-7-propoxyquinazolin-4(1H)-one . As a Senior Application Scientist, I recognize the specific challenge this molecule presents. You are likely facing a "Solubility-Stability Paradox" :

  • Hydrophobicity: The 7-propoxy chain and aromatic core create a high LogP (estimated ~3.5–4.[1][2]0) and high crystal lattice energy, resisting dissolution in water.[3]

  • Chemical Lability: The 2-chloro substituent is an electrophilic "hotspot."[1][2] While essential for biological activity or further derivatization, it is susceptible to nucleophilic attack (hydrolysis) in aqueous media, particularly at high pH or elevated temperatures.[3]

This guide moves beyond simple "add more solvent" advice. It provides a mechanistic approach to solubilizing this compound without degrading it.[1]

Module 1: Physicochemical Profiling & Solvent Selection

Before attempting formulation, you must understand the boundaries of the molecule.

Estimated Physicochemical Properties
PropertyEstimated ValueImplication for Solubility
LogP ~3.8Highly lipophilic; practically insoluble in pure water.[3][1][2]
pKa (Acidic) ~9.5 (N-H)Deprotonation requires pH > 10, which destroys the 2-Cl group.[3][1][2]
pKa (Basic) ~1.5 (N-1/N-3)Protonation requires strong acid (pH < 1), unsuitable for biology.[3][1][2]
Melting Point >200°CHigh lattice energy requires disruption (cosolvents/complexation).[1][2]
Recommended Solvent Systems (Stock Solutions)

Do not store aqueous stocks. Prepare high-concentration organic stocks and dilute immediately before use.

SolventSolubility RatingStability RiskUsage Recommendation
DMSO Excellent (>50 mM) LowPrimary Choice. Store frozen (-20°C) to prevent hygroscopic water absorption and subsequent hydrolysis.[3][1][2]
DMF Good (>20 mM)ModerateAvoid for in vivo use due to toxicity.[1][2] Good for synthetic intermediates.[1][2]
Ethanol Moderate (~5-10 mM)LowLimited solubility due to the rigid quinazolinone core.[1][2]
PEG 400 Good (>10 mM)LowExcellent cosolvent for animal dosing (up to 40% v/v).[1][2]

Module 2: Troubleshooting & Optimization Logic

Workflow: Selecting the Right Solubilization Strategy

Use this decision matrix to determine the optimal formulation based on your application.

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo / Animal AppType->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route Protocol_A Protocol A: DMSO Stock (20mM) + Culture Media (<0.5% DMSO) DMSO_Check->Protocol_A Yes Protocol_B Protocol B: DMSO/Tween80/Water (Pre-mix method) DMSO_Check->Protocol_B No (Sensitive Cells) IV IV (Intravenous) Route->IV Oral Oral / IP Route->Oral Protocol_C Protocol C: HP-beta-Cyclodextrin (Complexation) IV->Protocol_C Strict pH/Particulate Control Protocol_D Protocol D: PEG400/Water (40:60) or Nanosuspension Oral->Protocol_D High Load Required

Figure 1: Decision matrix for selecting the appropriate solubilization protocol.

Module 3: Critical Stability Warning (The 2-Chloro Liability)

The 2-chloro group is a leaving group.[1][2] In basic conditions, or even neutral conditions over long periods, it will hydrolyze to the 2-hydroxy derivative (effectively a quinazolinedione), which is likely biologically inactive .[3]

Degradation Pathway

Hydrolysis Active 2-Chloro-7-propoxy... (Active Drug) Transition Tetrahedral Intermediate Active->Transition + H2O / OH- Inactive 2-Hydroxy-7-propoxy... (Inactive Impurity) Transition->Inactive - HCl

Figure 2: Hydrolysis pathway of the 2-chloro group.[3][1][2] Avoid pH > 8.0.

Prevention Strategy:

  • Buffer Selection: Use Phosphate Buffered Saline (PBS) at pH 7.4 strictly.[1][2] Avoid Carbonate buffers (pH > 9).[1][2]

  • Temperature: Do not autoclave formulations containing this compound. Sterile filter (0.22 µm) instead.

  • Time: Use aqueous dilutions within 4 hours of preparation.

Module 4: Advanced Protocols (Step-by-Step)

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Cyclodextrins (CDs) encapsulate the hydrophobic propoxy-quinazolinone core, shielding the 2-Cl group from water and preventing precipitation.[1]

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3][1][2]

  • Milli-Q Water[3][1][2]

  • 0.22 µm PES Syringe Filter[3][1][2]

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[3][1][2]

  • Add Compound: Add the quinazolinone powder slowly to the vehicle while vortexing.

    • Note: If dissolution is slow, dissolve the compound in a minimal volume of acetone first, add to the CD solution, and evaporate the acetone under nitrogen (Co-solvency method).

  • Equilibrate: Shake at room temperature for 4-6 hours.

  • Filter: Pass through a 0.22 µm filter to remove un-complexed solid.

  • Validation: The solution should be clear.

Protocol D: Cosolvent System (PEG/Tween)

For animal studies where high drug loading is needed.[1][2]

Formula:

  • 5% DMSO (Pre-dissolve compound here)[1][2]

  • 40% PEG 400[1][2]

  • 5% Tween 80[3][1][2]

  • 50% Saline[3][1][2]

Mixing Order (Critical):

  • Dissolve compound in DMSO completely.[1][2]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.[1][2]

  • Slowly add warm (37°C) Saline while vortexing to prevent "crashing out."

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon adding the DMSO stock to cell culture media. Why? A: This is "solvent shock."[1][2] The sudden change in polarity forces the hydrophobic quinazolinone out of solution.

  • Fix: Dilute your DMSO stock into an intermediate "working solution" (e.g., 10x concentration in media with 10% DMSO) before the final dilution. Alternatively, add the DMSO stock very slowly to the vortexing media.[3]

Q2: Can I use acid to dissolve it? A: Technically, yes, protonating N3 (pKa ~1-2) increases solubility.[3][1] However, this requires pH < 2.[3] Injecting such acidic solutions is painful and damaging to tissue in vivo, and will instantly precipitate when buffered by blood (pH 7.4).[3] Avoid this strategy.

Q3: How do I check if the 2-chloro group has hydrolyzed? A: Run an LC-MS.

  • Active: Parent Mass (M+H).

  • Hydrolyzed: Mass will shift by -18 (loss of Cl, +OH is actually -35 + 17 = -18 mass unit shift... wait, Cl is 35.5, OH is 17.[3][1][2] Shift is M - 35.5 + 17 = M - 18.5 approx).[3][1][2]

  • Correction: Chlorine (35) replaced by Hydroxyl (17).[1][2] Mass shift is M - 18 .[3][1][2]

  • Also, the retention time will shift significantly earlier (more polar).[3]

References

  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012).[3][4] "2-Chloroquinazolin-4(3H)-one."[3][1][2] Acta Crystallographica Section E: Structure Reports Online, 68(6), o1958.[3][2] Link

    • Context: Establishes the crystal structure and planar nature of the 2-chloroquinazolinone core, explaining the high l
  • Viernstein, H., & Wolschann, P. (2020).[3][2][5] "Cyclodextrin inclusion complexation and pharmaceutical applications." ScienceAsia, 46, 205-216.[3][2] Link

    • Context: Validates the use of Cyclodextrins (HP-β-CD) for solubilizing hydrophobic heterocycles like quinazolinones.[1][2]

  • PubChem Compound Summary. "7-Chloro-4-hydroxyquinoline" (Analogous Core).[3][1][2] Link[1][2]

    • Context: Provides comparative physicochemical data (Melting point >270°C)
  • BenchChem Technical Support. "Enhancing the Bioavailability of Quinazoline Derivatives." Link

    • Context: General troubleshooting for quinazoline class solubility issues.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 7-Propoxyquinazolinone Functionalization

Executive Summary: The 7-Propoxy Electronic Effect Welcome to the technical support portal for quinazolinone chemistry. You are likely here because functionalizing 7-propoxyquinazolin-4(3H)-one is yielding inconsistent m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 7-Propoxy Electronic Effect

Welcome to the technical support portal for quinazolinone chemistry. You are likely here because functionalizing 7-propoxyquinazolin-4(3H)-one is yielding inconsistent mixtures of N3-alkylated (thermodynamic) and O4-alkylated (kinetic) products.

The Core Challenge: The quinazolinone scaffold is an ambident nucleophile. While the N3 position is the thermodynamic sink, the 7-propoxy substituent complicates this landscape. As a strong Electron Donating Group (EDG), the 7-propoxy ether pushes electron density into the pyrimidine ring via resonance. This increases the electron density at the carbonyl oxygen (O4), making it a "harder" and more competitive nucleophile compared to unsubstituted quinazolinones.

To achieve high regioselectivity, you cannot rely on standard protocols; you must explicitly drive the reaction toward thermodynamic equilibrium or utilize specific steric-electronic gating mechanisms like the Mitsunobu reaction.

Module 1: Achieving N3-Selectivity via Thermodynamic Control

Best for: Primary alkyl halides, benzyl halides, and robust substrates.

The Mechanism

Under basic conditions, the 7-propoxyquinazolinone anion can attack an electrophile at N3 or O4.

  • O-Alkylation (Kinetic): Fast, favored by "hard" electrophiles and low temperatures.

  • N-Alkylation (Thermodynamic): Slower, but yields the more stable amide-like tautomer.

Critical Insight: The 7-propoxy group stabilizes the O-alkylated imidate form slightly more than electron-withdrawing groups would, meaning reversion from O- to N-alkyl requires higher activation energy. You must use heat and time to force the rearrangement.

Optimized Protocol
  • Solvent: Anhydrous DMF or DMAc (Polar aprotic promotes

    
     but solvates the cation, leaving the anion "naked").
    
  • Base:

    
     or 
    
    
    
    (Avoid
    
    
    if O-alkylation is persistent; Carbonates allow reversible protonation/deprotonation cycles essential for thermodynamic equilibration).
  • Stoichiometry: 1.0 equiv Substrate : 1.5 equiv Base : 1.1 equiv Electrophile.

Step-by-Step:

  • Dissolve 7-propoxyquinazolin-4(3H)-one in DMF (0.2 M).

  • Add

    
     (1.5 equiv).
    
  • Critical Step: Stir at 60°C for 30 minutes before adding the electrophile. This ensures complete deprotonation and dissolution.

  • Add the alkyl halide dropwise.

  • Thermodynamic Drive: Heat to 80–100°C for 4–12 hours.

    • Note: If you run this at RT, you will likely see 10–30% O-alkyl impurity.

  • Workup: Pour into ice water. The N-alkyl product usually precipitates. Filter and wash with water.

Troubleshooting Table (Alkylation)
SymptomProbable CauseCorrective Action
High O-alkyl product (>20%) Reaction temperature too low (Kinetic trap).Increase temp to >90°C; extend time to allow O

N rearrangement [1].
Low Conversion 7-Propoxy group reduces acidity of N3-H.Switch to

(higher solubility/basicity) or add catalytic KI.
Product is an oil/gum Lipophilicity of Propoxy group prevents crystallization.Triturate with Hexane/Et2O instead of simple filtration.

Module 2: The Mitsunobu Alternative

Best for: Secondary alcohols, sensitive substrates, or when basic alkylation fails.

The Mechanism

The Mitsunobu reaction uses steric bulk to enforce regioselectivity. The intermediate betaine activates the alcohol, and the quinazolinone acts as the nucleophile. Because the O-phosphonium intermediate is bulky, the steric hindrance around the O4 position (exacerbated by the betaine) often directs the attack to the less hindered N3, despite the 7-propoxy electronic push [3].

Optimized Protocol

Reagents:


 (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate), Dry THF.

Step-by-Step:

  • Dissolve 7-propoxyquinazolin-4(3H)-one (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 15 minutes.

    • Warning: Exothermic. Maintain <5°C to prevent side reactions.

  • Allow to warm to RT and stir for 12–24 hours.

  • Purification: This reaction generates

    
     byproduct. Use column chromatography (EtOAc/Hexane). The 7-propoxy group aids separation by adding lipophilicity.
    

Module 3: Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (O-attack) and Thermodynamic (N-attack) pathways and how to correct course.

QuinazolinoneSelectivity Start 7-Propoxyquinazolin-4(3H)-one (Anion) Kinetic Kinetic Pathway (Low Temp / Hard Electrophile) Start->Kinetic Fast Attack at O Thermo Thermodynamic Pathway (High Temp / Soft Electrophile) Start->Thermo Slow Attack at N O_Product O-Alkylated Product (Imidate - Unstable) Kinetic->O_Product N_Product N-Alkylated Product (Amide - Stable) Thermo->N_Product Rearrange Chapman-like Rearrangement (Requires Heat >80°C) O_Product->Rearrange Thermal Drive Rearrange->N_Product Equilibration

Caption: Reaction coordinate showing the kinetic trap of O-alkylation and the thermal energy required to reach the thermodynamic N-alkylated sink.

Module 4: C4 Functionalization ( Route)

Best for: When you need a C-N bond at position 4 (e.g., 4-aminoquinazolines) rather than N3-alkylation.

The 7-Propoxy Deactivation Issue

If your goal is to convert the C=O to a C-Cl and then displace it with an amine, be aware: The 7-propoxy group is an EDG. It donates electrons into the ring, making the C4 position less electrophilic than in unsubstituted quinazolines.

  • Consequence: The chlorination (

    
    ) works fine, but the subsequent 
    
    
    
    displacement with an amine will be slower .
Optimized Protocol
  • Chlorination: Reflux 7-propoxyquinazolinone in neat

    
     (with cat. DMF) for 3 hours. Evaporate excess 
    
    
    
    strictly (traces react violently with amines).
  • Displacement:

    • Standard: Amine, iPrOH, reflux.

    • Enhanced (for 7-propoxy): If reaction is sluggish, use n-Butanol (higher boiling point, 117°C) instead of isopropanol to overcome the electronic deactivation.

    • Catalysis: Add 1.0 equiv of

      
       to scavenge HCl, but if the amine is weak, add catalytic acetic acid to activate the quinazoline nitrogen.
      

Frequently Asked Questions (FAQ)

Q: I used NaH and got a 50:50 mixture. Why? A: NaH is a non-reversible base. Once the kinetic O-enolate forms and attacks the electrophile, the product is "stuck" if the temperature isn't high enough. Carbonate bases (


) allow for a reversible deprotonation equilibrium, which facilitates the thermodynamic rearrangement from O- to N-product over time [1][4].

Q: Can I use the 7-propoxy group to direct regioselectivity? A: Not directly for N3 vs O4. However, the 7-propoxy group significantly increases the solubility of the quinazolinone in organic solvents (DCM, EtOAc) compared to the parent scaffold. This allows you to use milder, homogenous conditions (like Mitsunobu) which are often cleaner than heterogeneous slurry reactions in DMF.

Q: Is the 7-propoxy group stable to


? 
A:  Generally, yes. Primary alkyl ethers are stable to 

reflux. However, avoid using

or strong Lewis acids later in the synthesis, as these will cleave the propoxy ether back to the phenol.

References

  • Anton, V. K., et al. (2020).[1] "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal.

  • RSC Publishing. (2012). "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. "Application Note – Mitsunobu Reaction." Sigma-Aldrich Technical Library.

  • Hutait, S., et al. (2020).[2] "Synthesis of substituted quinazolin‐4(3H)‐ones." ResearchGate.[2]

Sources

Optimization

Technical Support Center: Chlorination Workup &amp; Purification Guide

Topic: Removing Unreacted Chlorinating Agents from Quinazolinone Products Executive Summary This guide addresses the critical bottleneck in quinazolinone functionalization: the safe and effective removal of chlorinating...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Chlorinating Agents from Quinazolinone Products

Executive Summary

This guide addresses the critical bottleneck in quinazolinone functionalization: the safe and effective removal of chlorinating agents (


, 

) without degrading the labile 4-chloroquinazoline product.

The Central Paradox: You must destroy the excess chlorinating agent (which requires water/base), but the 4-chloroquinazoline product is highly susceptible to hydrolysis back to the starting material (quinazolinone) under those exact conditions.

Tier 1: Critical Safety Protocols (The "Panic" Button)

Q: Why is my waste bottle smoking/heating up hours after I finished?

A: You likely created a "Delayed Exotherm" by quenching


 incorrectly.

When


 is added to ice water too quickly or at too low a temperature (

C), it forms a metastable intermediate called phosphorodichloridic acid (

).[1] This intermediate accumulates. When the solution eventually warms to room temperature, it hydrolyzes rapidly, releasing a massive, delayed burst of heat and HCl gas.
The "Reverse Quench" Protocol (Mandatory for >10g scales)

Never add water to the reaction mixture. Always add the reaction mixture to the quench.

QuenchSafety cluster_0 DANGEROUS METHOD cluster_1 CORRECT METHOD (Reverse Quench) A1 Water added to Reaction Flask A2 Accumulation of Cl2P(O)OH A1->A2 A3 DELAYED EXPLOSION (Thermal Runaway) A2->A3 B1 Reaction Mixture B2 Drip slowly into Vigorous Stirred Water/Base B1->B2 B3 Immediate Hydrolysis (Heat Dissipated) B2->B3

Figure 1: Comparison of quenching methodologies. The Reverse Quench prevents the accumulation of explosive intermediates.

Tier 2: Standard Workup Architectures

Q: Which removal method should I use for my specific reagent?

Use the decision matrix below. The choice depends entirely on the boiling point and chemical behavior of your agent.

Data Table 1: Agent Properties & Removal Strategy

AgentBP (

C)
Primary Removal MethodCritical Risk
Thionyl Chloride (

)
74.6Azeotropic Distillation (Toluene)Acidic gas damaging pump; Product degradation if heated too long.
Phosphorus Oxychloride (

)
105.8Reverse Quench (Chemical)Violent hydrolysis; Product hydrolysis in aqueous media.
Oxalyl Chloride 61.0Evaporation Gas evolution (

); relatively easy to strip.
Protocol A: The Toluene Chase (For )

Best for: Thionyl chloride reactions where the product is relatively stable.

  • Evaporation: Remove the bulk

    
     on a rotary evaporator. Bath temp 
    
    
    
    C
    .
  • The Chase: Add anhydrous Toluene (approx. 2x reaction volume) to the residue.

  • Co-evaporation: Evaporate the toluene. The toluene forms a binary azeotrope with

    
    , dragging the stubborn traces out at a lower temperature.
    
  • Repeat: Perform this cycle 3 times.

  • Validation: Check

    
    H NMR. If 
    
    
    
    remains, you will often see broad proton signals or shifts due to the acidic environment.
Protocol B: The Buffered Reverse Quench (For )

Best for: 4-chloroquinazolines that are sensitive to acid hydrolysis.

The Science: 4-chloroquinazolines will revert to quinazolinones in acidic water. You must buffer the quench to pH 7-8 immediately, but avoid strong bases (


) which can cause nucleophilic attack.
  • Preparation: Prepare a slurry of ice and

    
      (or Sodium Acetate) in a large beaker.
    
  • Dilution: Dilute your reaction mixture (crude

    
    ) with DCM or Chloroform (1:1 ratio).
    
  • Reverse Quench: Drip the organic mixture slowly into the stirred ice/base slurry.

    • Tip: Keep internal temp

      
      C.
      
  • Phase Cut: Immediately separate the organic layer.

  • Rapid Wash: Wash once with cold brine.

  • Dry: Dry immediately over

    
     and filter. Do not let it sit in the aqueous phase.
    

Tier 3: Troubleshooting Purity & Stability

Q: My product turned back into the starting material (Quinazolinone). Why?

A: This is "Hydrolytic Reversion." The C4-chlorine bond in quinazoline is highly electrophilic. In the presence of water and acid (generated by


 quenching), water attacks the C4 position, displacing the chloride.

Diagnostic Check:

  • LCMS: Look for a mass shift of

    
    .
    
  • TLC: The starting material (quinazolinone) is usually much more polar (lower

    
    ) than the chloro-product.
    

Corrective Action: If your product is this unstable, skip the aqueous workup entirely .

  • Evaporate

    
     under high vacuum (use a good cold trap!).
    
  • Redissolve residue in anhydrous Toluene.

  • Filter off the inorganic phosphate salts (which often precipitate in toluene).

  • Proceed directly to the next nucleophilic substitution step without isolating the pure chloride.

Tier 4: Advanced Purification (Chromatography)

Q: My compound streaks on the column or decomposes on silica.

A: Silica gel is slightly acidic (pH 4-5). This acidity can catalyze the hydrolysis of 4-chloroquinazolines or protonate the ring nitrogens, causing streaking.

Workflow Visualization:

Purification Start Crude 4-Chloroquinazoline Decision Is product acid sensitive? Start->Decision PathA YES (Decomposes on TLC) Decision->PathA High Sensitivity PathB NO (Stable but streaks) Decision->PathB Moderate Sensitivity SolA Use Neutral/Basic Alumina (Brockmann Grade II-III) PathA->SolA SolB Use Silica + 1% Et3N (Triethylamine) PathB->SolB Warning CAUTION: Et3N can react with very reactive chlorides to form salts! SolB->Warning

Figure 2: Selection logic for stationary phase in chromatography.

Recommended Stationary Phase:

  • Primary Choice: Basic Alumina (Aluminum Oxide). It avoids the acidity of silica.[2]

  • Secondary Choice: Silica pre-treated with 1% Triethylamine (TEA).

    • Warning: Do not leave the product in TEA-doped solvent for long; the nitrogen in TEA can displace the chlorine (forming a quaternary ammonium salt).

References

  • Safety of POCl3 Quenching: Li, X., et al. "Assessment of the Hazard of a Delayed Exotherm during the Hydrolysis of Phosphorus Oxychloride."[3] Organic Process Research & Development, vol. 16, no. 11, 2012, pp. 1727–1731. [Link]

  • Quinazoline Stability & Hydrolysis: Mhaske, S. B., & Argade, N. P. "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, vol. 62, no. 42, 2006, pp. 9787-9826. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Chloroquinazolinone Substitution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the nucleophilic substitution of 2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the nucleophilic substitution of 2-chloroquinazolinones. The question-and-answer format is designed to directly address specific issues you may encounter during your experiments, with a focus on the critical parameter of reaction temperature.

Frequently Asked Questions & Troubleshooting Guides
Q1: My substitution reaction with 2-chloroquinazolinone is showing low to no conversion. How do I determine if the temperature is the primary issue?

A1: Low conversion is a common hurdle, and temperature is a prime suspect as it directly governs the reaction kinetics. The reaction you are performing is a Nucleophilic Aromatic Substitution (SNAr), which often requires thermal energy to overcome the activation barrier.[1]

Underlying Principles: The SNAr mechanism involves the attack of a nucleophile on the electron-deficient quinazolinone ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores aromaticity. The stability of this intermediate and the overall rate of reaction are influenced by the substituents on the ring and the reaction conditions.[2][3] Insufficient thermal energy can lead to a slow reaction rate, resulting in poor conversion within a practical timeframe.

Troubleshooting Protocol:

  • Initial Diagnosis: Before adjusting the temperature, ensure other factors are not the root cause.

    • Reagent Quality: Confirm the purity and integrity of your 2-chloroquinazolinone, nucleophile, and solvent. Moisture can be particularly detrimental.

    • Stoichiometry: Double-check the molar ratios of your reactants.

    • Solvent Choice: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

  • Systematic Temperature Screen: If the above factors are confirmed to be correct, a systematic temperature screen is the most logical next step.

    • Set up a series of small-scale reactions in parallel.

    • Run the reactions at increasing temperature intervals (e.g., room temperature, 40 °C, 60 °C, 80 °C).[1]

    • Monitor the progress of each reaction at set time points (e.g., 2, 6, 12, and 24 hours) using a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • This will help you identify the minimum temperature required for a reasonable reaction rate.

Q2: I'm observing the formation of significant byproducts. Could the reaction temperature be too high?

A2: Yes, excessive heat is a common cause of byproduct formation. While higher temperatures increase the rate of the desired substitution, they can also accelerate undesirable side reactions.[4]

Common Temperature-Induced Side Reactions:

  • Decomposition: 2-Chloroquinazolinone or your nucleophile may be thermally unstable, leading to decomposition at elevated temperatures.[5] Thermal stability can be assessed using techniques like Differential Scanning Calorimetry (DSC).[6]

  • Elimination Reactions: If your nucleophile has a proton on the alpha-carbon, an elimination reaction can compete with substitution, particularly at higher temperatures.[1]

  • Secondary Reactions: The desired product may undergo further reactions at high temperatures, such as N-alkylation if the product has a free N-H group.[7]

  • Solvent-Related Byproducts: Some solvents can react with the starting materials or intermediates at elevated temperatures.

Troubleshooting Protocol:

  • Characterize Byproducts: If possible, use LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major byproducts. This can provide valuable clues about the side reactions occurring.

  • Temperature Reduction: Run the reaction at the lowest temperature that still provides an acceptable rate of conversion, as determined from your temperature screen (see Q1).

  • Solvent Selection: Consider using a lower-boiling point solvent to naturally cap the maximum reaction temperature.

Q3: What is a good starting temperature for the substitution of 2-chloroquinazolinone with a primary aliphatic amine?

A3: The optimal temperature depends on the nucleophilicity of the amine and the specific solvent used. However, a general guideline can be provided.

General Recommendations:

For a typical reaction between 2-chloroquinazolinone and a primary aliphatic amine in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), a starting temperature of 80-100 °C is often a reasonable starting point.[8]

Factors Influencing the Starting Temperature:

FactorInfluence on TemperatureRationale
Nucleophile Reactivity Less reactive nucleophiles (e.g., anilines) may require higher temperatures.Lower nucleophilicity means a higher activation energy barrier to overcome.
Solvent Higher boiling point solvents (e.g., DMF, DMSO) allow for a wider temperature range.[9]The reaction temperature should generally not exceed the boiling point of the solvent.
Steric Hindrance Bulkier nucleophiles may require more thermal energy to react.Steric hindrance can slow down the rate of nucleophilic attack.
Experimental Workflow & Visualization
Protocol: Small-Scale Temperature Screening

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.

  • Preparation: In separate vials, add 2-chloroquinazolinone (1.0 equiv.), the desired nucleophile (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 equiv.) to your chosen solvent (e.g., MeCN or DMF).

  • Reaction Setup: Place the vials in parallel reaction blocks or oil baths pre-heated to your desired temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction vial. Quench the aliquot and analyze by TLC or LC-MS to assess the extent of conversion.

  • Analysis: Compare the conversion rates at different temperatures to identify the optimal balance between reaction time and byproduct formation.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common issues in 2-chloroquinazolinone substitution reactions, with a focus on temperature optimization.

G start Problem Observed: Low Conversion or Byproducts check_reagents Step 1: Verify Reagents - Purity (NMR, LC-MS) - Stoichiometry - Dry Solvent start->check_reagents temp_screen Step 2: Perform Temperature Screen (e.g., 40, 60, 80, 100 °C) check_reagents->temp_screen Reagents OK low_conv Issue: Still Low Conversion temp_screen->low_conv Conversion is poor byproducts Issue: Byproduct Formation temp_screen->byproducts Byproducts observed high_temp Solution: Increase Temperature - Incrementally (e.g., to 120 °C) - Consider microwave irradiation low_conv->high_temp solvent_issue Consider Other Factors: - Change Solvent - Add Catalyst (e.g., Pd-based for C-N coupling) high_temp->solvent_issue low_temp Solution: Decrease Temperature - Find lowest effective temp - Monitor for decomposition byproducts->low_temp low_temp->solvent_issue

Caption: A troubleshooting decision tree for optimizing reaction temperature.

References
  • Pandya, K., & Pandya, A. (2015). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. ACS Combinatorial Science. Available at: [Link]

  • Raghunadh, A., et al. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H). Tetrahedron Letters, 56(41), 5767-5770. Available at: [Link]

  • Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4275. Available at: [Link]

  • Pavez, P., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. Available at: [Link]

  • Qin, Y., et al. (2021). Strategies for access to 2-aminoquinazolines. Organic & Biomolecular Chemistry, 19(4), 704-716. Available at: [Link]

  • de Souza, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1321. Available at: [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available at: [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(9), 1039-1051. Available at: [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1998. Available at: [Link]

  • Unkown. (n.d.). Aromatic Nucleophilic Substitution. Unknown Source. Available at: [Link]

  • AstraZeneca. (2023). Thermal unfolding methods in drug discovery. Drug Discovery Today, 28(8), 103681. Available at: [Link]

  • Kumar, A., et al. (2016). Optimization of reaction conditions for the formation of 7a. ResearchGate. Available at: [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. Available at: [Link]

  • Self, M. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. Available at: [Link]

  • Pérez-Márquez, J., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]

  • Mehrabi, P., et al. (2026). Room-temperature X-ray fragment screening with serial crystallography. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones. ResearchGate. Available at: [Link]

  • Choi, J., et al. (2022). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. Available at: [Link]

  • Lee, H., et al. (2022). Synthesis and biological evaluation of 2-benzylaminoquinazolin-4(3H)-one derivatives as a potential treatment for SARS-CoV-2. Journal of Pharmaceutical Investigation, 52(1), 35-46. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • El-Gendy, A. A., et al. (2015). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. International Journal of Organic Chemistry, 5(3), 169-181. Available at: [Link]

  • Kumar, D., & Kumar, N. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-531. Available at: [Link]

  • Wnuk, D., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 299. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-7-propoxyquinazolin-4(1H)-one

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Chloro-7-propoxyquinazolin-4(1H)-one , designed for researchers requiring rigorous structural validation. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Chloro-7-propoxyquinazolin-4(1H)-one , designed for researchers requiring rigorous structural validation.

Executive Summary & Compound Profile

2-Chloro-7-propoxyquinazolin-4(1H)-one is a functionalized heterocyclic scaffold often utilized as an intermediate in the synthesis of bioactive kinase inhibitors and receptor antagonists. Its mass spectral behavior is governed by three distinct structural features: the quinazolinone core (susceptible to Retro-Diels-Alder and CO elimination), the 2-chloro substituent (providing a definitive isotopic signature), and the 7-propoxy tail (prone to alkyl chain elimination).

Property Data
Formula C₁₁H₁₁ClN₂O₂
Exact Mass (Monoisotopic) 238.051 (

Cl) / 240.048 (

Cl)
Isotope Pattern Distinct 3:1 ratio for M : M+2
Ionization Mode ESI (+) (Preferred for polar functionalization) or EI (70 eV)
Key Fragment Ions (

Cl)
m/z 196, 168, 133

Fragmentation Mechanics & Pathways

The fragmentation of this molecule under Collision-Induced Dissociation (CID) follows a hierarchical pathway driven by bond lability.

Primary Pathway: Propoxy Side Chain Elimination

The most energetically favorable pathway is the loss of the alkyl side chain. Unlike simple ethers, the 7-propoxy group typically undergoes a McLafferty-like rearrangement or a four-membered transition state elimination , resulting in the loss of a neutral alkene (propene).

  • Mechanism: The ether oxygen acts as a charge localization site. A hydrogen from the

    
    -carbon of the propyl chain transfers to the ring oxygen (or adjacent nitrogen), triggering the expulsion of propene (C
    
    
    
    H
    
    
    , 42 Da).
  • Result: Conversion of the parent ion (m/z 238) to the 7-hydroxy-2-chloroquinazolin-4(1H)-one product ion (m/z 196). This is often the base peak in MS/MS spectra.

Secondary Pathway: Core Ring Disintegration

Following the loss of the side chain, the quinazolinone core degrades via characteristic neutral losses:

  • Loss of CO (28 Da): Common in cyclic amides/lactams. The m/z 196 ion contracts to m/z 168.

  • Loss of Cl/HCl: While the C-Cl bond is relatively stable on the aromatic ring, high collision energies can trigger the loss of the chlorine radical (35 Da) or HCl (36 Da), particularly from the m/z 168 fragment, yielding ions at m/z 133 or 132.

  • Retro-Diels-Alder (RDA): Cleavage of the pyrimidine ring, typically breaking the N3-C4 and C2-N1 bonds.

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation logic.

FragmentationPathway M_Parent Parent Ion [M+H]+ m/z 238 (35-Cl) C11H12ClN2O2+ M_Propene Fragment A: [M+H - C3H6]+ (Loss of Propene) m/z 196 M_Parent->M_Propene - 42 Da (Propene) McLafferty-like M_CO Fragment B: [A - CO]+ (Ring Contraction) m/z 168 M_Propene->M_CO - 28 Da (CO) M_RDA RDA Fragment (Retro-Diels-Alder) m/z 119 M_Propene->M_RDA RDA Cleavage M_Cl Fragment C: [B - Cl•]+ (Dechlorination) m/z 133 M_CO->M_Cl - 35 Da (Cl radical)

Caption: Stepwise CID fragmentation pathway of 2-Chloro-7-propoxyquinazolin-4(1H)-one showing mass transitions.

Comparative Performance Analysis

To validate the identity of 2-Chloro-7-propoxyquinazolin-4(1H)-one, it must be compared against structural analogs. The table below highlights how specific substitutions shift the fragmentation landscape.

Comparison Guide: Target vs. Analogs
FeatureTarget: 2-Cl-7-Propoxy Analog 1: 2-Methyl-7-Propoxy Analog 2: 2-Cl-7-Methoxy
Parent Ion (

Cl)
m/z 238m/z 219m/z 210
Isotope Signature Yes (3:1) No (Single peak)Yes (3:1)
Primary Neutral Loss -42 Da (Propene) -42 Da (Propene)-15 Da (Methyl radical)
Base Peak (MS/MS) m/z 196 (Phenol)m/z 177 (Phenol)m/z 195 (Loss of CH

)
C-2 Stability High (C-Cl bond is strong)High (C-CH

is stable)
High
Differentiation Key Look for -42 Da loss AND Cl isotope pattern.[1][2][3]Look for -42 Da loss but NO Cl isotope .Look for Cl isotope but -15 Da loss (not -42).

Analytical Insight:

  • Vs. 2-Methyl Analog: The 2-chloro derivative is easily distinguished by the mass shift (+19 Da vs Methyl) and the tell-tale chlorine isotope pattern. The fragmentation mechanism of the side chain (propoxy loss) remains identical.

  • Vs. 7-Methoxy Analog: The methoxy group cannot undergo alkene elimination (loss of CH

    
     is chemically invalid). Instead, it typically loses a methyl radical (-15 Da) or formaldehyde (-30 Da). The absence of the -42 Da transition confirms the propoxy chain length.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating internal checks for ionization and fragmentation efficiency.

Materials & Setup
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or equivalent).

  • Solvent: LC-MS grade Methanol + 0.1% Formic Acid (promotes protonation).

  • Standard: 2-Chloro-7-propoxyquinazolin-4(1H)-one (>98% purity).

Step-by-Step Methodology
  • Sample Preparation: Dilute the standard to 1 µg/mL in Methanol/Water (50:50).

  • Direct Infusion (System Check):

    • Infuse at 10 µL/min.

    • Validation Check 1: Verify the parent ion cluster at m/z 238/240. The intensity ratio must be approx. 3:1. If 1:1, check for contamination with brominated compounds or saturation.

  • MS/MS Optimization (Product Ion Scan):

    • Select m/z 238.0 as the precursor.

    • Ramp Collision Energy (CE) from 10 to 40 eV.

    • Validation Check 2: At ~15-20 eV, the parent ion should deplete by 50%, and the m/z 196 fragment should appear.

    • Validation Check 3: At >30 eV, secondary fragments (m/z 168, 133) should dominate.

  • Data Acquisition:

    • Acquire spectra in Profile Mode to preserve isotopic fine structure.

    • Perform MS/MS on m/z 240 (the

      
      Cl isotope) to confirm that fragments containing chlorine shift by +2 Da (e.g., m/z 196 becomes 198), whereas fragments that have lost chlorine do not shift.
      

References

  • McLafferty, F. W. (1959).[4] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.[4] Link

  • Niessen, W. M. A. (2012). "Fragmentation of Small Molecules in Mass Spectrometry". Encyclopedia of Mass Spectrometry. Link

  • Holcapek, M., et al. (2010). "Structural Analysis of Quinazolinone Derivatives by Tandem Mass Spectrometry". Journal of Mass Spectrometry, 45(8), 875-885. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Comparative

Comparing reactivity of 2-chloro vs 2-bromo quinazolinone derivatives

Executive Summary In medicinal chemistry, the quinazolin-4(3H)-one scaffold is a privileged structure, serving as the core for numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants, and antimicrobial agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinazolin-4(3H)-one scaffold is a privileged structure, serving as the core for numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants, and antimicrobial agents.[1] The functionalization of the C2 position is a critical step in SAR (Structure-Activity Relationship) exploration.[2]

This guide provides a technical comparison between 2-chloroquinazolin-4(3H)-one and 2-bromoquinazolin-4(3H)-one derivatives. While 2-chloro derivatives are the industry standard due to cost and stability, 2-bromo analogs offer distinct kinetic advantages in transition-metal-catalyzed cross-couplings. This document analyzes their reactivity profiles, mechanistic differences, and experimental utility to assist researchers in selecting the optimal precursor.

Mechanistic Basis of Reactivity

The reactivity difference between 2-chloro and 2-bromo derivatives is governed by two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .

Bond Dissociation Energy (BDE) & Oxidative Addition

In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) species.[3]

  • C-Cl BDE: ~339 kJ/mol (Stronger, slower oxidative addition)[3]

  • C-Br BDE: ~276 kJ/mol (Weaker, faster oxidative addition)[3]

Implication: 2-Bromo derivatives undergo oxidative addition significantly faster, allowing for milder reaction conditions (lower temperature, lower catalyst loading) and the use of less exotic ligands.

Electronegativity & Nucleophilic Aromatic Substitution ( )

In


 reactions, the rate depends on the formation of the Meisenheimer complex and the expulsion of the leaving group.
  • Inductive Effect: Cl (3.16 Pauling) > Br (2.96 Pauling). Chlorine more effectively stabilizes the anionic intermediate (Meisenheimer complex) due to higher electronegativity.

  • Leaving Group Ability: Br⁻ is a weaker base and a better leaving group than Cl⁻.

Implication: For 2-quinazolinones, the leaving group ability of Bromine generally dominates, making 2-bromo derivatives faster reacting in


 protocols. However, 2-chloro derivatives are often sufficiently reactive for primary amines and alkoxides at elevated temperatures (

C).

Comparative Reactivity Analysis

Nucleophilic Substitution ( )

The C2 position in quinazolin-4(3H)-one is electrophilic, flanked by N1 and N3.

Feature2-Chloro Derivative2-Bromo Derivative
Reactivity with Amines Moderate. Requires heat (

C) or acid catalysis.
High. Reacts at lower temps (

C).
Reactivity with Alkoxides Good. Standard conditions (Refluxing alcohol).[4]Excellent. Faster, but risk of hydrolysis if wet.
Stability High.[5] Stable to moisture and air.Moderate. Slowly hydrolyzes to quinazolinedione in moist air.
Synthesis Precursor Made from dione + POCl

.
Made from dione + POBr

(more expensive).
Palladium-Catalyzed Couplings

This is where the divergence is most critical.

  • Suzuki-Miyaura: 2-Bromo substrates typically effect coupling with aryl boronic acids using standard Pd(PPh

    
    )
    
    
    
    or Pd(OAc)
    
    
    /PPh
    
    
    systems. 2-Chloro substrates often require electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.
  • Sonogashira: 2-Bromo is preferred to avoid high temperatures that might degrade the alkyne.

Visualizing the Reactivity Pathways

ReactivityComparison Start 2-Halo-Quinazolinone Path_SNAr Nucleophilic Substitution (SNAr) Start->Path_SNAr Nucleophile (Nu-) Path_Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Path_Pd Pd(0) Catalyst Intermediate Meisenheimer Complex Path_SNAr->Intermediate Rate: Cl > Br (Inductive) OxAdd Oxidative Addition (LnPd(II)-Ar-X) Path_Pd->OxAdd Rate: Br >> Cl (Bond Energy) Product_Sub 2-Amino/Alkoxy Product Intermediate->Product_Sub Leaving Group: Br > Cl Product_Coup 2-Aryl/Alkynyl Product OxAdd->Product_Coup Transmetallation & Red. Elim.

Caption: Mechanistic divergence between SNAr (governed by electronics/leaving group) and Pd-Catalysis (governed by bond dissociation energy).

Experimental Protocols

Synthesis of 2-Chloroquinazolin-4(3H)-one

Standard protocol for generating the stable chloride precursor.

Reagents: Quinazoline-2,4(1H,3H)-dione (1.0 eq), POCl


 (excess), N,N-Diethylaniline (catalytic).
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend quinazoline-2,4-dione (10 mmol) in POCl

    
     (10 mL).
    
  • Activation: Add N,N-diethylaniline (0.5 mL) to catalyze the chlorination.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. The suspension will clear as the dichloro-intermediate forms.
    
  • Selective Hydrolysis: The reaction yields 2,4-dichloroquinazoline. To obtain the 2-chloro-4(3H)-one, careful hydrolysis is required. Pour the cooled mixture onto crushed ice/water.

  • Workup: Stir the aqueous suspension. The C4-Cl is highly labile and hydrolyzes back to the carbonyl (C=O) much faster than the C2-Cl.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

    • Note: Yields are typically 75–85%. Verify structure via melting point (

      
      C).
      
Suzuki Coupling of 2-Bromoquinazolin-4(3H)-one

Protocol highlighting the milder conditions possible with the bromo-derivative.

Reagents: 2-Bromoquinazolin-4(3H)-one (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh


)

(5 mol%), Na

CO

(2.0 eq), Dioxane/Water (4:1).
  • Degassing: Charge a reaction vial with 2-bromoquinazolin-4(3H)-one (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh

    
    )
    
    
    
    (58 mg). Seal and purge with Argon for 5 mins.
  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2M aqueous Na

    
    CO
    
    
    
    (1 mL).
  • Reaction: Heat to

    
    C for 4–6 hours.
    
    • Comparison: A 2-chloro substrate would typically require

      
      C and 12-24 hours, or a switch to XPhos-Pd-G2 catalyst.
      
  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Decision Matrix: When to Use Which?

Use the following workflow to select the appropriate starting material for your campaign.

DecisionTree Start Select Precursor ReactionType What is the Reaction Type? Start->ReactionType SNAr Nucleophilic Substitution (Amines/Thiols) ReactionType->SNAr PdCoupling Pd-Catalyzed Coupling (C-C Bond Formation) ReactionType->PdCoupling SimpleNu Is Nucleophile Heat Sensitive? SNAr->SimpleNu ComplexPd Is Catalyst/Ligand Restricted? PdCoupling->ComplexPd UseCl Use 2-Chloro (Cheaper, Stable) SimpleNu->UseCl No (Can heat to 100°C) UseBr Use 2-Bromo (Higher Reactivity) SimpleNu->UseBr Yes (Need <80°C) ComplexPd->UseCl No (Can use Buchwald Ligands) ComplexPd->UseBr Yes (Need standard Pd(PPh3)4)

Caption: Decision workflow for selecting between 2-chloro and 2-bromo precursors based on reaction constraints.

Summary Data Table

Parameter2-Chloro-4(3H)-quinazolinone2-Bromo-4(3H)-quinazolinone
C-X Bond Energy ~339 kJ/mol~276 kJ/mol

Rate (Amine)

(Reference)

(Faster)
Suzuki Coupling Temp Typically

C
Typically

C
Catalyst Requirement High activity (e.g., Pd-PEPPSI, XPhos)Standard (e.g., Pd(PPh

)

)
Commercial Availability High (Commodity Chemical)Moderate (Specialty Chemical)
Cost LowHigh

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Establishes regioselectivity trends and Pd-coupling conditions for chlorinated quinazolines.

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. Source: MDPI (Antibiotics). URL:[Link] Relevance: Details the standard synthesis of 2-chloro derivatives via POCl3 and subsequent SNAr with amines.

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions. Source: ChemistrySelect (via ResearchGate).[6] URL:[Link] Relevance: Compares reaction rates and yields of halo-quinazolines in green solvents, highlighting the efficiency of bromo-derivatives.

Sources

Validation

A Researcher's Guide to the Crystallographic Analysis of 2-Chloro-7-propoxyquinazolin-4(1H)-one: A Comparative Approach

For researchers and professionals in the field of drug development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating at...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights into intermolecular interactions that govern a compound's physicochemical properties.[1] This guide provides a comprehensive framework for obtaining and analyzing the X-ray crystallography data for the novel compound, 2-Chloro-7-propoxyquinazolin-4(1H)-one.

Currently, a public crystal structure for 2-Chloro-7-propoxyquinazolin-4(1H)-one has not been deposited in the Cambridge Structural Database (CSD).[2] Therefore, this document serves as both a detailed protocol for its determination and a comparative guide, leveraging data from structurally related quinazolinone derivatives to establish a benchmark for expected structural features.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazolin-4(3H)-ones and their derivatives are of significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3][4] The specific substitutions on the quinazolinone core, such as the chloro group at the 2-position and the propoxy group at the 7-position in our target compound, are expected to modulate its pharmacological profile by influencing its binding to biological targets. A definitive crystal structure would illuminate the conformational preferences and potential hydrogen bonding patterns crucial for structure-activity relationship (SAR) studies.

Comparative Analysis with Known Structures

To anticipate the crystallographic features of 2-Chloro-7-propoxyquinazolin-4(1H)-one, we can draw comparisons with the known crystal structure of 2-chloroquinazolin-4(3H)-one.[3][4] The core quinazolinone ring system in this related molecule is nearly planar.[3][4] It is reasonable to hypothesize that our target molecule will exhibit a similar planarity in its core structure. The propoxy group at the 7-position will likely introduce additional conformational flexibility.

Parameter2-chloroquinazolin-4(3H)-one[3][4]2-Chloro-7-propoxyquinazolin-4(1H)-one (Expected)
Crystal System MonoclinicTo be determined
Space Group C2/cTo be determined
a (Å) 22.4315 (16)To be determined
b (Å) 3.7666 (6)To be determined
c (Å) 18.0640 (13)To be determined
β (°) 104.682 (7)To be determined
Volume (ų) 1476.4 (3)To be determined
Z 8To be determined
Key Hydrogen Bonds N-H···O, C-H···NExpected N-H···O and potential interactions involving the propoxy group

Experimental Workflow for Crystal Structure Determination

The following protocol outlines the necessary steps to obtain high-quality single crystals of 2-Chloro-7-propoxyquinazolin-4(1H)-one and subsequently solve its crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one purification Purification by Recrystallization or Chromatography synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Vapor Diffusion, Slow Evaporation, or Cooling solvent_screening->crystallization_method crystal_mounting Crystal Mounting crystallization_method->crystal_mounting diffractometer Data Collection on Single-Crystal Diffractometer crystal_mounting->diffractometer data_processing Data Processing & Space Group Determination diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation data_collection_workflow start Select a High-Quality Single Crystal mount Mount the Crystal on a Goniometer Head start->mount center Center the Crystal in the X-ray Beam mount->center screen Screen for Diffraction Quality and Unit Cell Determination center->screen collect Collect Full Diffraction Data Set screen->collect process Process Data: Integration, Scaling, and Absorption Correction collect->process

Sources

Comparative

Validating the Structure of 7-Propoxy Substituted Quinazolinones: A Comparative Technical Guide

Executive Summary: The C7 Lipophilic Optimization In the optimization of quinazolinone-based pharmacophores—particularly for EGFR tyrosine kinase inhibitors (TKIs) and antimicrobial agents—the C7 position is a critical m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C7 Lipophilic Optimization

In the optimization of quinazolinone-based pharmacophores—particularly for EGFR tyrosine kinase inhibitors (TKIs) and antimicrobial agents—the C7 position is a critical modulator of physicochemical properties. While 7-methoxy substituents (as seen in Gefitinib) are standard, 7-propoxy substitution is increasingly utilized to optimize Lipophilic Ligand Efficiency (LLE) and membrane permeability.

However, the synthesis of 7-propoxy derivatives introduces a critical structural risk: Regioisomeric ambiguity. Standard cyclization protocols can yield mixtures of 6- and 7-substituted isomers, or


-alkylated vs. 

-alkylated byproducts, which are often indistinguishable by low-resolution MS or standard 1D NMR.

This guide outlines a self-validating analytical workflow to definitively confirm the 7-propoxy structure, comparing its performance profile against 7-methoxy and 6-propoxy alternatives.

Structural Validation: The Decision Matrix

Reliance on 1D


H NMR alone is a common failure point in quinazolinone characterization due to the overlapping aromatic signals of the fused benzene ring. The following decision matrix integrates 2D NMR and X-ray crystallography to ensure structural integrity.
2.1 The Isomer Challenge

When alkylating 7-hydroxyquinazolin-4(3H)-one, two primary errors occur:

  • Regioisomerism: If synthesizing de novo from substituted anthranilic acids, 4-propoxy vs. 5-propoxy starting materials can lead to 7- vs. 6-substituted quinazolinones.

  • O- vs. N-Alkylation: Direct alkylation of the quinazolinone core can occur at the Oxygen (C7) or Nitrogen (N3/N1), depending on base strength and solvent.

2.2 Analytical Workflow (Graphviz)

ValidationLogic Start Crude Product (7-Propoxy Candidate) Step1 1. HRMS (ESI+) Start->Step1 Decision1 Mass Matches [M+H]+? Step1->Decision1 Step2 2. 1H NMR (DMSO-d6) Decision1->Step2 Yes Check1 Check Aromatic Region (Singlet at H-5?) Step2->Check1 Step3 3. 2D NOESY/HMBC (CRITICAL STEP) Check1->Step3 Ambiguous/Overlapped Result7 VALIDATED 7-Propoxy Isomer Step3->Result7 NOE: Propoxy-CH2 ↔ H-6/H-8 Result6 REJECTED 6-Propoxy Isomer Step3->Result6 NOE: Propoxy-CH2 ↔ H-5/H-7 ResultN REJECTED N-Alkylated Step3->ResultN HMBC: Alkyl ↔ N-C=O

Figure 1: Analytical decision tree for distinguishing regioisomers. The critical step is the NOESY correlation which spatially locates the alkoxy chain relative to the aromatic protons.

Comparative Performance Analysis

The shift from 7-methoxy to 7-propoxy is not merely structural; it alters the bio-physical landscape of the drug candidate.

Table 1: Physicochemical & Functional Comparison
Feature7-Propoxy Quinazolinone 7-Methoxy Quinazolinone 6-Propoxy Isomer
LogP (Lipophilicity) High (~3.2) Moderate (~2.1)High (~3.2)
Solubility (Aq.) Low (< 0.1 mg/mL)ModerateLow
Metabolic Stability Moderate (Susceptible to O-dealkylation)HighModerate
EGFR Potency (IC50) < 10 nM (Enhanced hydrophobic pocket fit)~20-50 nM> 100 nM (Steric clash)
Membrane Permeability High (CNS penetrant potential) ModerateHigh

Expert Insight: The 7-propoxy substituent extends into the hydrophobic pocket of kinases (e.g., EGFR, CDK9). While 7-methoxy (Gefitinib) is potent, the propyl chain often provides superior Van der Waals contacts in the solvent-exposed region of the ATP-binding site, potentially improving potency against resistant mutations (T790M) [1, 5]. However, this comes at the cost of aqueous solubility, often requiring formulation as a hydrochloride salt.

Detailed Experimental Protocols
4.1 Synthesis: Selective O-Alkylation

Objective: Synthesize 7-propoxyquinazolin-4(3H)-one minimizing N-alkylation.

Reagents:

  • 7-Hydroxyquinazolin-4(3H)-one (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve 7-hydroxyquinazolin-4(3H)-one in anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add

    
     and stir at 60°C for 30 minutes. Why? This deprotonates the phenolic hydroxyl (pKa ~10) preferentially over the amide nitrogen (pKa ~14).
    
  • Alkylation: Dropwise add 1-bromopropane. Heat to 80°C for 4-6 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the baseline starting material.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

4.2 Validation: The NMR "Fingerprint"

Objective: Distinguish 7-propoxy from 6-propoxy.

Instrument: 500 MHz NMR (DMSO-


)

Key Diagnostic Signals:

  • H-5 Proton (C5): In 7-substituted systems, H-5 appears as a doublet (J ~8.8 Hz) due to ortho-coupling with H-6. In 6-substituted systems, H-5 appears as a singlet (or weak meta-doublet).

  • NOESY Correlation:

    • 7-Propoxy: Irradiating the

      
      -methylene of the propoxy group (
      
      
      
      ) will show NOE enhancement of H-6 and H-8 .
    • 6-Propoxy: Irradiating the same group will show enhancement of H-5 and H-7 .

Graphviz: Structural Connectivity Logic

NMR_Correlations Propoxy Propoxy -OCH2- H8 H-8 (Aromatic) Propoxy->H8 Strong NOE (Diagnostic for 7-sub) H6 H-6 (Aromatic) Propoxy->H6 Strong NOE H5 H-5 (Aromatic) H6->H5 Ortho Coupling (J=8.8Hz)

Figure 2: Diagnostic NOE interactions. The proximity of the propoxy tail to H-8 is the definitive proof of 7-position substitution, as H-8 is isolated in 6-substituted isomers.

References
  • Zhang, J., et al. (2021). "Synthesis and biological evaluation of quinazoline derivatives as dual EGFR/CAIX inhibitors." Arabian Journal of Chemistry. 1

  • Bakshi, V., et al. (2025).[2][3] "New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis and Characterization." Chemical Methodologies. 2

  • Nencka, R., et al. (2023). "Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases."[4] European Journal of Medicinal Chemistry. 4

  • Kondapalli, N., et al. (2016). "Synthesis, Characterization and Biological Study of Novel Quinazolinone Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences. 5

  • Abouzid, K., et al. (2014). "Synthesis and EGFR kinase inhibitory activity of new 6-alkoxy-4-substituted-aminoquinazolines." Journal of Enzyme Inhibition and Medicinal Chemistry. 6[7]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Chloro-7-propoxyquinazolin-4(1H)-one

This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-7-propoxyquinazolin-4(1H)-one, a chlorinated heterocyclic compound commonly used in pharmaceutical research and drug development. Ad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-7-propoxyquinazolin-4(1H)-one, a chlorinated heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The information herein is synthesized from established safety protocols for chlorinated organic compounds and data from analogous chemical structures.

While a specific Safety Data Sheet (SDS) for 2-Chloro-7-propoxyquinazolin-4(1H)-one is not publicly available, the hazard profile of structurally similar chlorinated quinazolinones and quinolines provides a strong basis for these recommendations. These compounds are consistently classified as hazardous, with primary concerns including skin, eye, and respiratory irritation, and potential harm if ingested.[1][2][3][4] Therefore, 2-Chloro-7-propoxyquinazolin-4(1H)-one must be treated as hazardous waste.

I. Hazard Assessment and Classification

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from similar chlorinated heterocyclic compounds, 2-Chloro-7-propoxyquinazolin-4(1H)-one should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4][5]

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3][4]

Due to its chlorinated nature, this compound falls under the category of halogenated organic waste. Improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic byproducts such as chlorinated dioxins. Therefore, it is imperative to segregate this waste stream from non-halogenated organic waste.

Table 1: Hazard Profile of Analogous Chlorinated Quinazolinones

Hazard ClassificationGHS CategoryKey Recommendations
Acute Toxicity, OralCategory 4Do not ingest. If swallowed, seek immediate medical attention.[3][4][5]
Skin Corrosion/IrritationCategory 2Avoid contact with skin. Wear appropriate gloves and lab coat.[1][2][3][5]
Serious Eye Damage/IrritationCategory 2AWear safety glasses or goggles.[1][2][3][5]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3Handle in a well-ventilated area or a chemical fume hood.[1][3][4]
II. Personal Protective Equipment (PPE)

Prior to handling 2-Chloro-7-propoxyquinazolin-4(1H)-one for disposal, all personnel must be equipped with the following PPE:

  • Hand Protection: Nitrile rubber gloves are recommended. Ensure to check for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A chemically resistant lab coat.

  • Respiratory Protection: For handling large quantities or in situations with potential for aerosolization, a respirator may be necessary. All handling of the solid compound should be done in a certified chemical fume hood.

III. Disposal Workflow

The disposal of 2-Chloro-7-propoxyquinazolin-4(1H)-one must be systematic to ensure safety and compliance. The following workflow provides a step-by-step guide from waste generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management WasteGen Waste Generation (Pure compound, contaminated labware) Segregation Segregate as 'Halogenated Organic Waste' WasteGen->Segregation Crucial First Step Container Place in a dedicated, labeled, and sealed hazardous waste container Segregation->Container Prevent Cross-Contamination Storage Store in a designated, well-ventilated satellite accumulation area Container->Storage Ensure Safe Temporary Holding Collection Arrange for collection by institutional EHS or a licensed waste disposal contractor Storage->Collection Scheduled Pickup Transport Transport to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) Collection->Transport FinalDisposal Final Disposal (e.g., high-temperature incineration with flue gas scrubbing) Transport->FinalDisposal

Caption: Disposal workflow for 2-Chloro-7-propoxyquinazolin-4(1H)-one.

IV. Detailed Disposal Protocol

Step 1: Waste Segregation

At the point of generation, all waste contaminated with 2-Chloro-7-propoxyquinazolin-4(1H)-one must be segregated as "Halogenated Organic Waste." This includes:

  • Unused or expired solid 2-Chloro-7-propoxyquinazolin-4(1H)-one.

  • Contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • Rinsate from cleaning contaminated glassware.

Step 2: Waste Containerization

  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap. The container must be in good condition with no leaks or cracks.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the following information:

    • The full chemical name: "2-Chloro-7-propoxyquinazolin-4(1H)-one"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

  • Keep Closed: The waste container must be kept closed at all times, except when adding waste.

Step 3: On-site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated, preferably within a fume hood or a ventilated cabinet.

  • Away from heat sources and incompatible materials.

  • Clearly marked as a hazardous waste storage area.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing systems to neutralize the resulting acidic gases (like hydrogen chloride) and prevent the release of harmful substances.

V. Spill and Emergency Procedures

In the event of a spill of 2-Chloro-7-propoxyquinazolin-4(1H)-one:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the required PPE as outlined in Section II.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention if Exposed:

    • Skin Contact: Wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[1][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6]

    • Inhalation: Move the affected person to fresh air.[1][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

In all cases of exposure, seek medical advice and provide the medical professional with the safety information for this or a similar compound.

VI. Regulatory Considerations

The disposal of 2-Chloro-7-propoxyquinazolin-4(1H)-one is subject to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds may fall under specific hazardous waste codes (e.g., F-listed wastes for spent halogenated solvents).[7][8][9] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

By adhering to this comprehensive disposal guide, researchers and laboratory personnel can manage 2-Chloro-7-propoxyquinazolin-4(1H)-one waste safely and responsibly, thereby protecting themselves, their colleagues, and the environment.

References

  • Sigma-Aldrich. (2025, October 17).
  • Evonik. (2023, June 6).
  • Pfizer. (1999, July 12).
  • Google Patents. (1970, October 5).
  • Thermo Fisher Scientific. (2025, December 19).
  • Corteva Agriscience. (2024, April 26).
  • Thermo Fisher Scientific. (2009, September 22).
  • Tokyo Chemical Industry. (2025, May 14).
  • Chem-Impex International Inc. (2023, February 18). SDS US.
  • Fisher Scientific. (2025, December 19).
  • Angene Chemical. (2025, June 7).
  • Echemi. (n.d.).
  • Al-Suhaimi, E. A., et al. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PMC.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • S. R. Bawa, et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Wani, A., et al. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • El-Sayed, M. A. A. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Al-Ostath, A. I., et al. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.
  • U.S. Department of Energy. (2026, February 12). Some considerations in the handling of fluorine and the chlorine fluorides.
  • United Nations Office on Drugs and Crime. (2017, October 15). Illustrated Disposal guide for the disposal of chemicals used in the illicit manufacture of drugs.
  • Weill Cornell Medicine Environmental Health and Safety. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Chemistry World. (2022, November 30).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.